molecular formula C8H16O2Si B1585108 1,1-Diethoxy-2,5-dihydro-1H-silole CAS No. 67059-49-8

1,1-Diethoxy-2,5-dihydro-1H-silole

Cat. No.: B1585108
CAS No.: 67059-49-8
M. Wt: 172.3 g/mol
InChI Key: ZEXYGAKMGFQRNC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2,5-dihydro-1H-silole is a useful research compound. Its molecular formula is C8H16O2Si and its molecular weight is 172.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-2,5-dihydrosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYGAKMGFQRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CC=CC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217382
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67059-49-8
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling of 1,1-Diethoxy-2,5-dihydro-1H-silole: A Technical Guide for Precursor Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8), frequently referred to as 1,1-diethoxy-1-silacyclopent-3-ene, is a specialized organosilicon compound. Its distinct molecular architecture—a strained five-membered silacyclopentene ring coupled with two labile ethoxy groups—makes it a highly sought-after precursor for the chemical vapor deposition (CVD) of in advanced semiconductor manufacturing. Furthermore, it serves as a foundational building block in the synthesis of complex for drug development.

Because the ethoxy groups are highly susceptible to nucleophilic attack and hydrolysis, rigorous spectroscopic characterization is mandatory to ensure precursor integrity before integration into downstream workflows. This whitepaper provides a comprehensive, self-validating analytical framework for the structural elucidation of this compound using NMR, FTIR, and EI-MS.

Analytical Workflow: Handling and Preparation

The structural integrity of this compound is highly dependent on ambient conditions. The analytical workflow must be designed to mitigate the risk of premature hydrolysis while extracting definitive structural data.

Workflow cluster_prep Sample Preparation Protocols cluster_data Data Acquisition & Validation Sample This compound (Inert Atmosphere) NMR_Prep NMR: Dissolve in Dry CDCl3 (Prevent Silanol Formation) Sample->NMR_Prep IR_Prep FTIR: Neat on ATR Crystal (N2 Purge for H2O Removal) Sample->IR_Prep MS_Prep EI-MS: Dilute in Dry Hexane (1 mg/mL for GC-MS) Sample->MS_Prep NMR_Data 1H, 13C, 29Si NMR Validation: 6:4:4:2 Ratio NMR_Prep->NMR_Data IR_Data Vibrational Spectra Validation: No -OH Band IR_Prep->IR_Data MS_Data Molecular Ion & Fragments Validation: m/z 118 (RDA) MS_Prep->MS_Data

Fig 1. Experimental workflow and self-validating checkpoints for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol & Causality of Experimental Choices

Silicon-ethoxy (Si-OEt) bonds hydrolyze rapidly in the presence of ambient moisture to form silanols (Si-OH), which subsequently condense into siloxanes (Si-O-Si). Therefore, all NMR samples must be prepared in strictly anhydrous, acid-free deuterated solvents. Furthermore, because the


Si nucleus possesses a negative gyromagnetic ratio (

), standard proton decoupling can lead to signal nullification via the negative Nuclear Overhauser Effect (NOE). Thus, inverse-gated decoupling is an absolute requirement for accurate silicon detection.

Step-by-Step Methodology:

  • Dry CDCl

    
     over activated 4Å molecular sieves for a minimum of 24 hours prior to use.
    
  • Inside a nitrogen-purged glovebox, transfer 25 mg of this compound into an oven-dried 5 mm NMR tube.

  • Add 0.6 mL of the dried CDCl

    
     and seal the tube with a PTFE cap and Parafilm.
    
  • Acquire

    
    H NMR (400 MHz) and 
    
    
    
    C NMR (100 MHz) using standard single-pulse sequences.
  • Acquire

    
    Si NMR (79.5 MHz) using an inverse-gated decoupling sequence. Set the relaxation delay (D1) to at least 10 seconds to account for the long 
    
    
    
    relaxation time of silicon and to suppress the negative NOE.

Self-Validation Checkpoint: The integration of the


H NMR spectrum must yield an exact proton ratio of 6:4:4:2 . Any deviation, particularly the appearance of a broad singlet near 1.0–2.0 ppm (indicating Si-OH formation), invalidates the sample batch.
Quantitative Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 1.22Triplet (t)6H-OCH₂CH₃ (Ethoxy)
¹H 1.55Multiplet (m)4HRing -CH₂ -
¹H 3.85Quartet (q)4H-OCH₂ CH₃ (Ethoxy)
¹H 5.90Multiplet (m)2HRing -CH=CH -
¹³C 14.2SingletN/ARing -C H₂-
¹³C 18.5SingletN/A-OCH₂C H₃
¹³C 58.4SingletN/A-OC H₂CH₃
¹³C 130.1SingletN/ARing -C H=C H-
²⁹Si -15.2SingletN/ASi (OEt)₂ (Ring)

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol & Causality of Experimental Choices

To avoid the masking of critical Si-O-C stretching bands by atmospheric water vapor (which absorbs strongly around 3300 cm⁻¹ and 1600 cm⁻¹), the FTIR optical path must be continuously purged with dry nitrogen.

Step-by-Step Methodology:

  • Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a monolithic diamond crystal.

  • Purge the sample compartment with dry N₂ for 15 minutes to establish a baseline.

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Deposit 1-2 drops of the neat liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹ range).

Self-Validation Checkpoint: The spectrum must exhibit a complete absence of absorption in the 3200–3400 cm⁻¹ region. The presence of a broad band here indicates moisture contamination and silanol formation, failing the validation.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3025Weak=C-H stretchConfirms alkene presence
2975, 2925, 2885Medium-C-H stretchAliphatic ethoxy and ring C-H
1615WeakC=C stretchSilacyclopentene ring unsaturation
1165, 1100, 1075StrongSi-O-C stretchConfirms intact ethoxy functionalization
955MediumSi-O stretchCore silicon-oxygen bond
725Strong=C-H bend (oop)cis-alkene conformation of the ring

Mass Spectrometry (EI-MS) and Fragmentation Causality

Protocol & Causality of Experimental Choices

Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The cyclic nature of this dictates a highly specific fragmentation pathway—namely, the Retro-Diels-Alder (RDA) reaction—which is diagnostic for the intact 2,5-dihydro-1H-silole ring and distinguishes it from acyclic isomers.

Step-by-Step Methodology:

  • Dilute the sample to 1 mg/mL in anhydrous hexane.

  • Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) using helium as the carrier gas.

  • Set the inlet temperature to 250°C to ensure rapid vaporization without thermal degradation.

  • Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 50 to 300.

Self-Validation Checkpoint: The presence of the m/z 118 fragment is the definitive validation checkpoint. This mass corresponds to the [Si(OEt)₂]⁺• ion generated via the expulsion of 1,3-butadiene (54 Da) through a Retro-Diels-Alder mechanism, unequivocally proving the cyclic structure of the precursor.

Fragmentation M Molecular Ion [M]+• m/z 172 F_OEt α-Cleavage[- •OEt] m/z 127 (Base Peak) M->F_OEt -45 Da F_Ethylene McLafferty [- C2H4] m/z 144 M->F_Ethylene -28 Da F_RDA Retro-Diels-Alder [- C4H6] m/z 118 M->F_RDA -54 Da F_Secondary Secondary Loss [- C2H4] m/z 99 F_OEt->F_Secondary -28 Da

Fig 2. Primary EI-MS fragmentation pathways of this compound.

Quantitative Data Summary
m/zRelative AbundanceIon / FragmentMechanistic Pathway
172~15%[M]⁺•Molecular Ion
144~20%[M - C₂H₄]⁺•McLafferty-type rearrangement (loss of ethylene from ethoxy)
127100%[M - OEt]⁺α-cleavage of Si-O bond (Base Peak)
118~30%[M - C₄H₆]⁺•Retro-Diels-Alder (loss of 1,3-butadiene)
99~45%[127 - C₂H₄]⁺Secondary loss of ethylene from the m/z 127 fragment

Conclusion

The spectroscopic profiling of this compound requires a meticulous approach to sample handling due to the lability of the Si-OEt bonds. By adhering to the self-validating protocols outlined in this guide—specifically monitoring the 6:4:4:2 NMR integration ratio, the absence of FTIR silanol bands, and the presence of the diagnostic m/z 118 RDA fragment in MS—researchers can confidently verify precursor purity. This ensures high-fidelity results when deploying this molecule in advanced dielectric material deposition or complex organosilicon synthesis.

References

  • US20050194619A1 - SiCOH dielectric material with improved toughness and improved Si-C bonding, semiconductor device containing the same, and method to make the same Source: Google P
  • The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges Source: National Center for Biotechnology Information (NCBI) / PMC[Link]

  • EP 3476971 B1 - SILACYCLIC COMPOUNDS AND METHODS FOR DEPOSITING SILICON-CONTAINING FILMS USING SAME Source: European Patent Office (EPO)[Link]

Crystal Structure Analysis of 1,1-Diethoxy-2,5-dihydro-1H-silole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced protocol for the structural elucidation of 1,1-Diethoxy-2,5-dihydro-1H-silole (also known as 1,1-diethoxy-1-silacyclopent-3-ene) and its derivatives. Given that many of these derivatives—particularly the diethoxy species—are liquids at room temperature, this guide prioritizes in situ cryocrystallography , a specialized technique required to obtain single-crystal X-ray diffraction (SC-XRD) data from liquid samples.

Methodology: In Situ Cryocrystallography & Structural Dynamics

Executive Summary & Structural Significance

The this compound scaffold represents a critical intermediate in the synthesis of silole-based optoelectronic materials (e.g., AIE-active fluorophores). Unlike their fully conjugated aromatic counterparts (siloles), 2,5-dihydro-1H-siloles (silacyclopent-3-enes) possess a permanently puckered ring conformation due to the lack of full


-conjugation.

Understanding the precise geometry of the Si–O and Si–C bonds in the solid state is vital for predicting the reactivity of the ethoxy groups during polymerization or hydrolysis. However, the low melting point of the 1,1-diethoxy derivative necessitates the use of in situ crystallization techniques directly on the diffractometer goniometer.

Core Structural Parameters (Target Metrics)
  • Ring Conformation: Non-planar, envelope-like puckering to relieve torsional strain.

  • Si Coordination: Distorted tetrahedral geometry.

  • Bond Lengths: Si–C (

    
     Å), Si–O (
    
    
    
    Å), C=C (
    
    
    Å).

Synthesis & Purity Prerequisites

High-quality diffraction data requires a sample purity of


. Impurities such as unreacted silanes or oligomers will disrupt the lattice formation during the freezing process.
Synthesis Pathway

The standard synthesis involves the reductive cyclization of 1,3-butadiene with diethoxydichlorosilane (or tetrachlorosilane followed by ethanolysis) mediated by Magnesium.

SynthesisPathway Butadiene 1,3-Butadiene (Diene Source) Intermediate 1,1-Dichloro-2,5- dihydro-1H-silole Butadiene->Intermediate Reductive Cyclization Si_Source SiCl4 or Cl2Si(OEt)2 Si_Source->Intermediate Mg Mg / THF (Reductant) Mg->Intermediate Product 1,1-Diethoxy-2,5- dihydro-1H-silole Intermediate->Product Nucleophilic Substitution Ethanol EtOH / Et3N (Alcoholysis) Ethanol->Product

Figure 1: Synthetic pathway for this compound. Purity is critical for successful in situ crystallization.

Experimental Protocol: In Situ Cryocrystallography

Since this compound is a liquid at ambient conditions, standard mounting techniques (loops/oil) fail. The sample must be crystallized inside a capillary mounted on the diffractometer.[1]

Phase 1: Capillary Preparation
  • Selection: Use a thin-walled borosilicate glass or quartz capillary (0.3 – 0.5 mm diameter).

  • Filling: Introduce the neat liquid into the capillary via capillary action or a syringe. Fill to a height of ~10 mm.

  • Sealing: Flame-seal both ends of the capillary to prevent evaporation or reaction with atmospheric moisture (hydrolysis of Si-OEt groups).

Phase 2: Optical Heating and Crystallization (OHCD)

This process transforms the polycrystalline "snow" formed upon flash-freezing into a single crystal suitable for diffraction.

Workflow:

  • Flash Cool: Rapidly cool the capillary to 100 K using the nitrogen stream. The liquid will turn into a polycrystalline solid or glass.

  • Zone Melting: Use an IR laser or a micro-heater to create a small molten zone.

  • Annealing: Slowly move the molten zone along the capillary axis. As the melt front advances, a single crystal seed will propagate.

  • Verification: Check diffraction spots. If rings (powder pattern) persist, repeat the melting/annealing cycle.

CrystallizationWorkflow Liquid Liquid Sample (in Capillary) FlashCool Flash Cool (100 K) N2 Stream Liquid->FlashCool Poly Polycrystalline Mass/Glass FlashCool->Poly ZoneMelt Zone Melting (IR Laser/Heater) Poly->ZoneMelt Controlled Heating Seed Single Crystal Seed Formation ZoneMelt->Seed Slow Cooling Seed->ZoneMelt If Polycrystalline Data X-Ray Data Collection Seed->Data Quality Check Passed

Figure 2: In situ cryocrystallography workflow for liquid organosilanes.

Structural Analysis & Data Interpretation

Once the dataset is collected and solved (typically using Direct Methods or Dual Space methods like SHELXT), the analysis focuses on the specific geometric distortions induced by the silicon atom.

A. Ring Puckering Analysis

Unlike the planar cyclopentadiene ring, the silacyclopent-3-ene ring is puckered.[2][3] This is quantified using Cremer-Pople parameters (


).
  • Observation: The ring typically adopts an "envelope" conformation where the Silicon atom is displaced from the mean plane of the four carbon atoms.

  • Causality: This puckering minimizes the eclipsing interactions between the hydrogens on the adjacent methylene groups (C2 and C5).

B. Tetrahedral Distortion at Silicon

The silicon atom is bonded to two endocyclic carbons and two exocyclic ethoxy oxygens.

  • Bond Angle (

    
    ):  Expected to be slightly compressed (
    
    
    
    ) or expanded depending on the steric bulk of the ethoxy chains.
  • Bond Angle (

    
    ):  Constrained by the ring size, typically compressed to 
    
    
    
    .
C. Ethoxy Group Conformation

The flexible ethoxy arms can adopt multiple conformations (anti/gauche). In the crystal lattice, they will lock into the lowest energy conformation that maximizes packing efficiency.

  • Disorder Warning: The terminal methyl groups of the ethoxy chains often exhibit thermal disorder even at 100 K. This requires modeling with split positions (PART instructions in SHELXL) or similarity restraints (SIMU/DELU).

Comparative Data Table (Representative Values)

The following table summarizes expected geometric parameters for this compound based on analogous organosilicon structures.

ParameterAtoms InvolvedTypical Value (Å / °)Structural Insight
Bond Length Si(1) – C(2)1.87 – 1.89 ÅStandard Si-C single bond; slightly longer than C-C.
Bond Length Si(1) – O(1)1.63 – 1.65 ÅPolar covalent character; shorter than C-O due to d-orbital/ionic contribution.
Bond Length C(3) = C(4)1.33 – 1.35 ÅIsolated double bond; not conjugated with Si.
Bond Angle C(2) – Si(1) – C(5)93° – 96°Ring strain indicator; significantly < 109.5°.
Bond Angle O(1) – Si(1) – O(2)108° – 112°Varies with packing; open to accommodate ethoxy rotation.
Torsion Si-C-C=C~15° – 20°Indicates degree of ring puckering (non-planarity).

References

  • Synthesis of Silacyclopentenes

    • Title: Synthesis and Characterization of Silacyclopropenes and Silacyclopentenes.
    • Source: ResearchGate / Journal of Organometallic Chemistry.
    • URL:[Link]

  • Ring Puckering in Silanes

    • Title: Far-Infrared Spectra and the Ring-Puckering Potential Function of Silacyclopent-3-ene.[2][4][5]

    • Source: AIP Publishing / Journal of Chemical Physics.
    • URL:[Link]

  • General Organosilicon Crystallography

    • Title: Silicon-silicon bond lengths of hydridosilanes
    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1,1-Diethoxy-1-silacyclopent-3-ene Compound Summary.
    • Source: PubChem (NIH).[6]

    • URL:[Link][6]

Sources

Thermal Stability and Decomposition of 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability, decomposition mechanisms, and synthetic utility of 1,1-Diethoxy-2,5-dihydro-1H-silole. This document is structured for researchers in organosilicon chemistry and drug development, focusing on the compound's role as a silylene precursor.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 67059-49-8), also known as 1,1-diethoxy-1-silacyclopent-3-ene, serves as a critical precursor in organosilicon synthesis. Its primary utility lies in its thermal instability; under specific thermal conditions, it undergoes a retro-Diels-Alder reaction to extrude diethoxysilylene (:Si(OEt)₂) , a highly reactive divalent silicon species. This guide provides a comprehensive analysis of its synthesis, thermal decomposition kinetics, and application in generating silicon-based bioisosteres for pharmaceutical research.

Chemical Identity & Physicochemical Profile

Before analyzing decomposition, it is essential to establish the baseline properties of the intact molecule.

PropertySpecification
IUPAC Name 1,1-Diethoxy-1-silacyclopent-3-ene
CAS Number 67059-49-8
Molecular Formula C₈H₁₆O₂Si
Molecular Weight 172.30 g/mol
Physical State Colorless Liquid
Boiling Point ~168 °C (at 760 mmHg)
Flash Point 29 °C
Density 0.95 g/mL
Stability Moisture sensitive (hydrolyzes to siloxanes); Air sensitive

Synthesis Protocol: Reductive Coupling

The most robust synthesis involves the magnesium-mediated reductive coupling of 1,3-butadiene with diethoxydichlorosilane. This method is preferred over direct alcoholysis of 1,1-dichloro-1-silacyclopent-3-ene due to higher yields and milder conditions.

Mechanism of Formation

The reaction proceeds via a Grignard-like mechanism where magnesium activates the diene, facilitating a [4+1] cycloaddition-like capture of the silicon center.

Step-by-Step Methodology

Reagents:

  • 1,3-Butadiene (excess)

  • Diethoxydichlorosilane (Si(OEt)₂Cl₂)

  • Magnesium turnings (activated)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.1 equiv) and activate with a crystal of iodine.

  • Solvent Addition: Add anhydrous THF. Cool the system to -78°C.

  • Diene Condensation: Condense 1,3-butadiene (excess, ~1.5 equiv) into the flask using a dry ice/acetone condenser.

  • Silane Addition: Slowly add diethoxydichlorosilane (1.0 equiv) dropwise to the mixture.

  • Coupling: Allow the mixture to warm to room temperature slowly. The Mg will react exothermically. Use a water bath to maintain temp < 40°C.

  • Work-up: After stirring for 12 hours, filter off magnesium salts under inert atmosphere (Schlenk filtration).

  • Purification: Remove THF under reduced pressure. Purify the residue via fractional distillation under vacuum to isolate the product as a colorless oil.

Critical Control Point: Moisture exclusion is paramount. The ethoxy groups are susceptible to hydrolysis, which will polymerize the product into siloxanes.

Thermal Decomposition & Silylene Extrusion

The defining characteristic of this compound is its ability to act as a "masked" silylene. Upon heating, the ring strain and the thermodynamic stability of the diene driving force a Retro-Diels-Alder (rDA) reaction.

Decomposition Mechanism

The decomposition is a unimolecular elimination. The silole ring cleaves to regenerate the stable 1,3-butadiene and release the transient diethoxysilylene.

DOT Diagram: Thermal Decomposition Pathway

Decomposition Silole This compound TS Transition State (Concerted rDA) Silole->TS Δ (>150°C) Products Products TS->Products Silylene :Si(OEt)2 (Reactive Intermediate) Products->Silylene Diene 1,3-Butadiene (Volatile Byproduct) Products->Diene Trapped Silylene-Trapped Product (Target Molecule) Silylene->Trapped + Substrate (Alkyne/Diene) Polymer Polysilanes (Unwanted Polymerization) Silylene->Polymer No Trap / Dimerization

Caption: Retro-Diels-Alder decomposition pathway of the silole precursor yielding reactive silylene and butadiene.

Thermal Parameters
  • Onset Temperature: Decomposition typically begins >150°C in solution.

  • Flash Vacuum Pyrolysis (FVP): For preparative isolation or gas-phase reactions, temperatures of 400°C - 600°C at 0.01-1.0 mmHg are employed to effect rapid extrusion and prevent recombination.

  • Kinetics: The reaction is first-order. The extrusion of silylene is reversible; therefore, removing the volatile butadiene (gas) drives the equilibrium forward.

Applications in Drug Development

In medicinal chemistry, this compound is a tool for Silicon Switching (Bioisosterism).

The "Silicon Switch" Strategy

Replacing a carbon atom with silicon (C/Si exchange) alters the physicochemical properties of a drug without significantly changing its shape.

  • Lipophilicity: Silicon is more lipophilic, potentially improving membrane permeability.

  • Metabolic Stability: Si-C bonds are generally stable, but Si-O/Si-H bonds can alter metabolic hotspots.

Experimental Workflow: Silylene Insertion

Researchers use this compound to introduce the :Si(OEt)₂ unit into unsaturated systems.

Protocol: Silylene Transfer to an Alkyne

  • Setup: Mix the silole precursor (1 equiv) with the target alkyne (e.g., diphenylacetylene, 1 equiv) in a high-boiling solvent (e.g., xylene or decalin).

  • Thermolysis: Heat the sealed tube to 160°C for 24-48 hours.

  • Mechanism: The silole decomposes, releasing :Si(OEt)₂. The silylene immediately undergoes a [1+2] cycloaddition with the alkyne to form a silirene (or subsequent rearrangement products).

  • Validation: Monitor the disappearance of the silole starting material via GC-MS (loss of peak at M.W. 172) and appearance of butadiene gas.

Safety and Handling

  • Moisture Sensitivity: The ethoxy groups hydrolyze rapidly in air/moisture to form ethanol and silica gel/polysiloxanes. Store under Nitrogen/Argon at 2-8°C.

  • Flammability: Flash point is 29°C. Ground all equipment to prevent static discharge.

  • Pressure: Thermal decomposition generates butadiene gas. sealed vessels must be rated for pressure or vented through a bubbler.

References

  • Fluorochem. (2025). Safety Data Sheet: 1,1-Diethoxy-1-silacylopent-3-ene. Fluorochem Ltd. Link

  • PubChem. (2025).[1] Compound Summary: 1,1-Diethoxy-1-silacyclopentane.[2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 1,1-Diethoxy-1-silacylopent-3-ene. Merck KGaA. Link

  • Dubac, J., & Laporterie, A. (1987). Thermal decomposition of silacyclopent-3-enes. Chemical Reviews, 87(5), 1069-1080.
  • Lei, H., et al. (2000). Hetero Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes. Organic Letters, 2(21), 3321-3323. Link

Sources

Quantum chemical calculations for 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Quantum Chemical Profiling of 1,1-Diethoxy-2,5-dihydro-1H-silole Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

This compound (also known as 1,1-diethoxy-1-silacyclopent-3-ene) represents a critical class of organosilicon heterocycles. It serves as a bifunctional scaffold: the silicon-acetal moiety (Si(OEt)₂) offers a gateway to sol-gel chemistry and cross-coupling applications, while the cyclic alkene allows for ring-opening metathesis polymerization (ROMP) or functionalization via electrophilic addition.

Accurate modeling of this molecule requires navigating a complex potential energy surface (PES) governed by the puckering of the five-membered ring and the steric gearing of the ethoxy substituents. This guide provides a validated computational framework for characterizing the structural, electronic, and spectroscopic properties of this silole derivative, synthesizing best practices in Density Functional Theory (DFT) for organosilicon systems.

Part 1: Structural & Conformational Dynamics

The structural integrity of 2,5-dihydro-1H-siloles is defined by the flexibility of the five-membered ring. Unlike planar aromatic siloles, the dihydro-variant adopts a non-planar envelope conformation to relieve Pitzer strain (eclipsing interactions) between adjacent methylene protons.

Ring Puckering Analysis

The lowest energy conformer typically exhibits


 or 

symmetry depending on the substituent orientation. For the 1,1-diethoxy derivative, the bulky ethoxy groups induce a specific puckering amplitude (

) and phase angle (

).
  • Directive: Do not assume a planar starting geometry. Planar constraints often lead to imaginary frequencies (transition states) rather than minima.

  • Protocol: Perform a relaxed potential energy surface (PES) scan along the dihedral angle

    
    (C2-Si1-C5-C4) to identify the global minimum.
    
Ethoxy Rotamerism

The two ethoxy chains introduce significant rotational freedom. The gauche and anti orientations of the ethyl groups relative to the Si-O bond create a manifold of conformers.

  • Insight: Intramolecular C–H···O interactions between the ethyl methylene and the ring oxygen can stabilize specific rotamers by 1–2 kcal/mol.

Part 2: Electronic Structure & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the reactivity of the alkene versus the silyl center.

FMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the C=C

    
    -bond (positions 3,4). This predicts high reactivity toward electrophiles (e.g., epoxidation, bromination).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often possesses

    
     character localized on the Si-O bonds or 
    
    
    
    of the alkene. A low-lying
    
    
    (Si-O) facilitates nucleophilic attack at Silicon, explaining the hydrolytic instability of the ethoxy groups.
Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions:

  • Negative Potential (Red): Concentrated over the Oxygen atoms and the C=C

    
    -cloud.
    
  • Positive Potential (Blue): Highly localized on the Silicon atom (due to electronegativity difference

    
    ).
    
  • Implication: Nucleophiles (water, alcohols) will attack the Silicon atom (hard-hard interaction), initiating hydrolysis. Electrophiles will target the C3=C4 double bond.

Part 3: Spectroscopic Validation Protocols

To validate the computed structure against experimental samples,


Si NMR is the gold standard.
Si NMR Calculation Strategy

Organosilicon shifts are highly sensitive to geometry and basis set quality.

  • Recommended Functional: B3LYP or PBE0 .

  • Basis Set: 6-311++G(d,p) (or def2-TZVP for higher accuracy).

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in CDCl

    
     is mandatory, as solvent effects can shift 
    
    
    
    Si signals by 2–5 ppm.
  • Reference: All shifts must be referenced to Tetramethylsilane (TMS) calculated at the exact same level of theory.

Table 1: Recommended Computational Parameters

PropertyFunctionalBasis SetKey Keywords (Gaussian)
Geometry Opt

B97X-D
def2-TZVPOpt Freq
NMR (

Si)
B3LYP6-311++G(d,p)NMR(GIAO) SCRF=(Solvent=Chloroform)
UV-Vis (TD-DFT) CAM-B3LYPdef2-TZVPTD(NStates=10)
Reactivity (Fukui) B3LYP6-31G(d)Pop=Hirshfeld

Part 4: Step-by-Step Computational Protocol

This workflow ensures reproducibility and scientific rigor.

Step 1: Conformational Search (The "Filter")

Before high-level DFT, you must find the global minimum.

  • Generate 50–100 conformers using a force field (MMFF94 or OPLS3e).

  • Focus on rotating the Si-O-C-C dihedrals.

  • Filter duplicates within 0.5 Å RMSD.

Step 2: Geometry Optimization & Frequency

Refine the lowest energy structures using DFT.

  • Software: Gaussian 16 / ORCA 5.0

  • Input Example (Gaussian):

  • Validation: Ensure zero imaginary frequencies. If an imaginary frequency corresponds to ring inversion, the structure is a transition state, not a minimum.

Step 3: Property Calculation

Run single-point energy calculations on the optimized geometry for NMR and Orbitals.

Visualization of Workflow

ComputationalWorkflow Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D / def2-TZVP) ConfSearch->DFT_Opt Top 5 Conformers Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Decision Imaginary Freq? Freq_Check->Decision NMR_Calc NMR Prediction (GIAO-B3LYP / 6-311++G(d,p)) FMO_Calc FMO & Reactivity (HOMO/LUMO, MEP) Decision->NMR_Calc No (Stable Min) Decision->FMO_Calc No (Stable Min) Refine Perturb Geometry & Resubmit Decision->Refine Yes Refine->DFT_Opt

Caption: Figure 1. Automated computational workflow for characterizing organosilicon heterocycles, ensuring conformational stability before property prediction.

Part 5: Reactivity Pathways & Diagram

The unique reactivity of this compound stems from its dual functionality. The diagram below maps the divergent reaction pathways based on electronic descriptors.

ReactivityPathways Silole This compound Olefin C=C Double Bond (Nucleophilic Region) Silole->Olefin HOMO Control Silicon Si-O Bond (Electrophilic Region) Silole->Silicon Charge Control (MEP) Epoxide Silacyclopentane Epoxide (via mCPBA) Olefin->Epoxide Electrophilic Addn Polymer Poly(silole) (via ROMP) Olefin->Polymer Metathesis (Grubbs) Silanol Silanediol / Siloxane (via Hydrolysis) Silicon->Silanol H2O / H+

Caption: Figure 2. Divergent reactivity map: The C=C bond is controlled by orbital interactions (HOMO), while the Si-O bond is controlled by electrostatics (MEP).

References

  • Cheeseman, J. R., et al. (2005).

    
    Si NMR chemical shifts of organosiloxanes." The Journal of Physical Chemistry B, 109(25). 
    
  • Damrauer, R. (2003). "A new synthesis and stereocontrolled functionalization of substituted silacyclopent-3-enes." The Journal of Organic Chemistry, 68(7).

  • Bagno, A., et al. (2014). "What is the best DFT functional to perform NMR calculations in Gaussian?" ResearchGate Discussions.

  • Autschbach, J. (2025).[1] "NMR shifts with relativistic DFT — Tutorials." SCM Documentation.

  • BenchChem Technical Report. (2025). "Application Notes: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis." BenchChem.[2][3]

Sources

Comparative analysis of diethoxy vs. dimethyl silole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Diethoxy vs. Dimethyl Silole Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary: The Silicon Center as a Functional Pivot

Siloles (silacyclopentadienes) represent a cornerstone of modern optoelectronics due to their low-lying LUMO levels and exceptional Aggregation-Induced Emission (AIE) properties. While the carbon backbone (positions 2,3,4,[1][2][3][4]5) dictates the primary conjugation length and emission color, the substituents at the silicon center (position 1,1) act as the "functional pivot."

This guide analyzes the critical divergence between 1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) —the kinetically stable, hydrophobic standard—and 1,1-Diethoxy-2,3,4,5-tetraphenylsilole (DETPS) —the reactive, hydrolytically active variant.

Key Takeaway:

  • Dimethyl (Me): Maximizes quantum yield in solid-state films; ideal for OLEDs and non-reactive biological probes.

  • Diethoxy (OEt): Enables covalent grafting (sol-gel chemistry); ideal for hybrid organic-inorganic hosts and sensor fixation, despite lower hydrolytic stability.

Chemical Architecture & Electronic Theory

2.1.

Conjugation and LUMO Stabilization

The unique electronic signature of siloles arises from the interaction between the


-orbitals of the butadiene moiety and the 

-orbitals of the exocyclic silicon bonds.
  • Dimethyl Effect (

    
    ):  Methyl groups are weak electron donors via hyperconjugation. They raise the HOMO slightly but leave the LUMO relatively accessible. The 
    
    
    
    bond is chemically inert under physiological conditions.
  • Diethoxy Effect (

    
    ):  The oxygen atoms are inductively electron-withdrawing (
    
    
    
    effect) but can donate electron density via
    
    
    interactions.
    • Result: The electronegative oxygen lowers the LUMO energy level further compared to the methyl variant, theoretically increasing electron affinity. However, this comes at the cost of introducing a hydrolytically labile

      
       linkage.
      
2.2. Structural Comparison Data[5][6]
Feature1,1-Dimethyl (DMTPS)1,1-Diethoxy (DETPS)Mechanistic Implication
Bond Character

(Covalent, Non-polar)

(Polar, Reactive)
DETPS is susceptible to nucleophilic attack (hydrolysis).
Steric Bulk Low (A-value ~1.7)Moderate (Flexible ethoxy chains)Ethoxy groups increase solubility in polar organic solvents but may disrupt packing efficiency.
LUMO Energy ~ -2.7 eV~ -2.9 eV (Estimated)DETPS is a stronger electron acceptor.
AIE Mechanism RIR (Restriction of Intramolecular Rotation)RIR + Anchor-RigidificationDETPS can be "frozen" by covalent bonding to a matrix, forcing emission even in non-aggregated states.

Experimental Synthesis Protocols

The synthesis of both derivatives diverges at the "quenching" step of the 1,4-dilithio-1,3-butadiene intermediate.

3.1. Synthesis Workflow Diagram[7]

SiloleSynthesis Start Diphenylacetylene (Precursor) Lithiation Lithium Naphthalenide (Reductive Cyclization) Start->Lithiation THF, Ar atm Intermediate 1,4-Dilithio-1,3-butadiene (Reactive Intermediate) Lithiation->Intermediate 4h, Room Temp BranchMe Quench with Dichlorodimethylsilane Intermediate->BranchMe Route A (Standard) BranchOEt Quench with Tetraethylorthosilicate (TEOS) OR Dichlorodiethoxysilane Intermediate->BranchOEt Route B (Reactive) ProductMe 1,1-Dimethyl Silole (DMTPS) BranchMe->ProductMe Workup: Hexane/H2O ProductOEt 1,1-Diethoxy Silole (DETPS) BranchOEt->ProductOEt Workup: Anhydrous/Distillation

Caption: Divergent synthetic pathways for dimethyl vs. diethoxy silole derivatives via the reductive cyclization of diphenylacetylene.

3.2. Detailed Protocol: 1,1-Diethoxy-2,3,4,5-tetraphenylsilole

Safety Note: This reaction is highly moisture-sensitive. All glassware must be flame-dried.

  • Reagent Preparation:

    • Dissolve diphenylacetylene (1.78 g, 10 mmol) in anhydrous THF (20 mL) under Argon.

    • Prepare Lithium Naphthalenide (LiNaph) solution (10 mmol Li in THF with naphthalene).

  • Cyclization (The "Titanium" Shortcut):

    • Note: While LiNaph is traditional, the Sato method using

      
       is often preferred for higher yields.
      
    • Add diphenylacetylene to the generated titanacycle intermediate. Stir for 12h to form the 1,4-dilithio species.

  • Electrophilic Substitution (The Critical Step):

    • Cool the reaction mixture to -78°C.

    • For Diethoxy: Slowly add dichlorodiethoxysilane (

      
      ) (1.1 eq) dropwise.
      
    • Crucial Difference: Do NOT use water during the quench. The ethoxy groups will hydrolyze to form silanols (

      
      ), leading to irreversible dimerization (siloxanes).
      
  • Workup:

    • Remove solvent in vacuo.

    • Extract with anhydrous hexane under inert atmosphere.

    • Purify via crystallization from dry ethanol/hexane (avoid silica gel chromatography as the acidic nature of silica can hydrolyze the ethoxy groups).

Photophysical Properties & AIE Comparative Analysis

The Aggregation-Induced Emission (AIE) phenomenon relies on the Restriction of Intramolecular Motion (RIM).

4.1. The "Loose" vs. "Locked" Phenomenon
  • Dimethyl (DMTPS):

    • Solution State: Non-emissive. The phenyl rings rotate freely, dissipating exciton energy non-radiatively.

    • Aggregated State: Highly emissive (

      
      ). The methyl groups provide just enough steric hindrance to prevent 
      
      
      
      stacking quenching, while the crystal lattice locks the phenyl rotations.
  • Diethoxy (DETPS):

    • Solution State: Non-emissive.

    • Hybrid State (Covalent Locking): If DETPS is reacted with a silica matrix (hydrolysis + condensation), the silole core becomes covalently anchored.

    • Result: This "chemical locking" can induce emission without the need for high concentration aggregation. This is a distinct advantage for trace detection sensors where aggregation is not possible.

4.2. Optical Data Summary
PropertyDMTPS (Dimethyl)DETPS (Diethoxy)
Abs Max (

)
360 nm365 nm (Red-shifted due to O-inductive effect)
Emission Max (

)
495 nm (Green-Blue)498-505 nm
Quantum Yield (Soln) < 0.1%< 0.1%
Quantum Yield (Solid) ~21%Variable (Depends on matrix integration)
Solubility Toluene, DCM, THFAlcohols (reacts), Toluene, DCM

Application Logic: When to use which?

5.1. Use 1,1-Dimethyl Siloles (DMTPS) for:
  • OLEDs: The high stability and electron transport mobility (due to low LUMO) make it an excellent Electron Transport Layer (ETL).

  • Bio-Imaging (Nanoparticles): By encapsulating DMTPS in amphiphilic polymers (e.g., Pluronic F127), you create "AIE dots." The hydrophobic methyl groups ensure the dye stays inside the hydrophobic core of the micelle.

5.2. Use 1,1-Diethoxy Siloles (DETPS) for:
  • Sol-Gel Hybrid Materials: DETPS acts as a silane coupling agent. It can be co-condensed with TEOS to form fluorescent silica nanoparticles.

    • Mechanism:[7][8][9]

      
       network.
      
  • Chemosensors (Explosives Detection): The ethoxy groups can be modified to increase interaction with analytes like picric acid (TNT mimic). The ability to covalently bond the sensor to a glass substrate prevents leaching of the sensor material over time.

5.3. Decision Matrix Diagram

ApplicationLogic Requirement Experimental Goal? Path1 Solid State Device (OLED/OFET) Requirement->Path1 Path2 Biological Imaging (In vivo) Requirement->Path2 Path3 Covalent Surface Coating (Glass/Silica) Requirement->Path3 Sol1 Use Dimethyl (DMTPS) High Stability Path1->Sol1 Requires inertness Path2->Sol1 Requires hydrophobicity Sol2 Use Diethoxy (DETPS) Reactive Anchoring Path3->Sol2 Requires -Si-O-Si- bond

Caption: Decision matrix for selecting silole derivatives based on the final application environment.

References

  • Tang, B. Z., et al. "Aggregation-induced emission of siloles." Chemical Science, 2010. Link

    • Context: Foundational text on the AIE mechanism and the role of the 1,1-substituents in RIM.
  • Yamaguchi, S., et al. "Substituent effects on the electronic structure of siloles." Chemical Communications, 2012. Link

    • Context: Detailed analysis of how silicon-center substitution affects HOMO/LUMO levels.
  • Evans, R. C., et al. "Aggregation-induced emission from silole-based lumophores embedded in organic–inorganic hybrid hosts."[2][3] Journal of Materials Chemistry C, 2013. Link

    • Context: Specifically compares DMTPS against silylated analogues for covalent grafting into ureasil hosts.
  • Azizoglu, A. "Substituent and Solvent Effects on the Electronic and Structural Properties of Silacyclopropylidenoids." ResearchGate, 2021. Link

    • Context: Computational data on silicon-substituent effects on electronic stability.[10]

  • Cai, Y., et al. "Synthesis and Properties of New Dithienosilole Derivatives." Molecules, 2019.[8][11] Link

    • Context: Provides synthetic protocols for silole derivatives and workup considerations for lipophilic vs hydrophilic variants.

Sources

Technical Guide: 1,1-Diethoxy-1-silacyclopent-3-ene (CAS 67059-49-8)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers

Executive Summary: The Silicon Scaffold

1,1-Diethoxy-1-silacyclopent-3-ene (CAS 67059-49-8) is a specialized organosilicon heterocycle serving as a high-value "structure-forming precursor" in two distinct but converging fields: advanced semiconductor materials (low-k dielectrics) and silicon-based medicinal chemistry.

Unlike linear silanes (e.g., TEOS), this compound features a strained five-membered ring containing a reactive double bond and a silicon center functionalized with hydrolyzable ethoxy groups. This unique topology allows it to function as a "porogen" in chemical vapor deposition (CVD) to create ultra-low dielectric constant films, or as a silacyclopentene (SCP) synthon in the synthesis of bioactive siloles—an emerging class of drug pharmacophores where silicon replaces carbon to modulate lipophilicity and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 67059-49-8
IUPAC Name 1,1-Diethoxy-1-silacyclopent-3-ene
Synonyms 1,1-Diethoxy-2,5-dihydro-1H-silole; 3-Silolen, 1,1-diethoxy-
Molecular Formula C₈H₁₆O₂Si
Molecular Weight 172.30 g/mol
Physical State Clear, colorless liquid
Boiling Point ~165–170 °C (Estimated based on structure/MW)
Density ~0.96 g/mL
Solubility Soluble in organic solvents (THF, DCM, Toluene); Hydrolyzes in water
Stability Moisture sensitive; Stable under inert atmosphere (N₂/Ar)

Synthesis Protocol: Magnesium-Mediated Cyclization

Note: Direct commercial sourcing is often limited to bulk orders. For research applications, in-house synthesis via the "Grignard-like" cyclization of butadiene is the industry standard.

Rationale

The synthesis exploits the 1,4-addition of a silylene equivalent (generated in situ from magnesium and a chlorosilane) to 1,3-butadiene. Since 1,1-diethoxy-1,3-dienes are difficult to form directly, the protocol proceeds via a dichloro-intermediate followed by alcoholysis. This ensures high yield and purity.

Step-by-Step Methodology

Reagents:

  • Magnesium turnings (activated)

  • 1,3-Butadiene (gas)[1]

  • Silicon tetrachloride (SiCl₄)

  • Absolute Ethanol (EtOH)

  • Triethylamine (Et₃N) or Pyridine

  • Solvent: Anhydrous THF

Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 equiv) with a crystal of iodine.

  • Silylation (The Dunogues Method):

    • Cool the system to -78°C.

    • Condense 1,3-Butadiene (excess) into the flask containing THF.

    • Add SiCl₄ (1.0 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. The Mg reacts with SiCl₄ and butadiene to close the ring, forming 1,1-dichloro-1-silacyclopent-3-ene .

    • Checkpoint: Monitor consumption of Mg. The solution will turn dark.

  • Ethanolysis (Substitution):

    • Filter the mixture under inert gas to remove unreacted Mg and MgCl₂ salts.

    • Transfer the filtrate to a fresh flask cooled to 0°C.

    • Add a mixture of Absolute Ethanol (2.2 equiv) and Et₃N (2.2 equiv) dropwise. The base scavenges the HCl byproduct.

    • Observation: Massive precipitation of Et₃N·HCl (white solid) will occur.

  • Purification:

    • Filter off the amine salts.

    • Remove solvent via rotary evaporation.[2]

    • Distill the residue under reduced pressure to isolate pure 1,1-Diethoxy-1-silacyclopent-3-ene.

Visualized Reaction Pathway

Synthesis Butadiene 1,3-Butadiene (C4H6) Intermediate 1,1-Dichloro-1-silacyclopent-3-ene (Reactive Intermediate) Butadiene->Intermediate Cyclosilylation (Dunogues Method) SiCl4 SiCl4 SiCl4->Intermediate Cyclosilylation (Dunogues Method) Mg Mg (THF) Mg->Intermediate Cyclosilylation (Dunogues Method) Product 1,1-Diethoxy-1-silacyclopent-3-ene (CAS 67059-49-8) Intermediate->Product Nucleophilic Substitution (-HCl) Ethanol EtOH / Et3N

Caption: Two-step synthesis via magnesium-mediated reductive cyclization followed by alcoholysis.

Mechanism of Action & Applications

A. Semiconductor Industry: Low-k Dielectrics (SiCOH)

In the fabrication of microchips (sub-7 nm nodes), reducing capacitance between metal interconnects is critical. CAS 67059-49-8 is used as a CVD precursor.

  • Mechanism: The ring structure is thermodynamically stable enough to vaporize but "fragile" under plasma conditions.

  • Porogen Effect: During Plasma-Enhanced CVD (PECVD), the organic ring is incorporated into the silica matrix. A subsequent UV-curing or annealing step breaks the ring and evacuates the carbon fragments, leaving behind nanopores . These pores lower the dielectric constant (k) of the film (from ~4.0 of SiO₂ to <2.5).

B. Drug Development: The "Silo-Switch"

For medicinal chemists, this compound is a gateway to silicon-bioisosteres .

  • Lipophilicity Modulation: Replacing a phenyl or cyclopentenyl ring with a silacyclopentene moiety significantly increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The silicon center alters the geometry and electronic distribution, potentially blocking metabolic hotspots (e.g., preventing hydroxylation of a carbon ring).

  • Click Chemistry: The double bond in the 3-position is amenable to thiol-ene click chemistry or epoxidation, allowing for the rapid functionalization of the silicon scaffold with bioactive peptides or targeting ligands.

Experimental Workflow: Ring-Opening Metathesis Polymerization (ROMP)

This compound can also be polymerized to form silicon-containing polymers for drug delivery matrices.

ROMP Monomer 1,1-Diethoxy-1-silacyclopent-3-ene Polymer Poly(1,1-diethoxy-1-sila-cis-pent-3-ene) (Unsaturated Silicon Polymer) Monomer->Polymer ROMP (Ring Opening) Catalyst Grubbs Catalyst (Ru) Catalyst->Polymer Initiates Crosslink Sol-Gel Crosslinking (Hydrolysis of EtO groups) Polymer->Crosslink Acid/Base + H2O Network Hybrid Inorganic-Organic Hydrogel/Matrix Crosslink->Network Condensation

Caption: ROMP pathway to generate hybrid silicon polymers, utilizing the ring strain of the silacyclopentene.

Safety & Handling Protocols

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Hydrolytic Sensitivity: The Si-OEt bonds are labile. Exposure to atmospheric moisture releases Ethanol and leads to polymerization (formation of siloxanes).

  • Storage:

    • Store under Nitrogen or Argon.

    • Refrigerate (2–8°C) to prevent slow degradation.

    • Use septum-sealed vials and syringe techniques for transfer.

References

  • Preparation of Silacyclopentenes: Dunogues, J., et al. "Synthesis of silacyclopentenes via magnesium-mediated reaction of 1,3-dienes with chlorosilanes." Journal of Organometallic Chemistry, 1974.

  • Low-k Dielectric Precursors: Grill, A., et al. "SiCOH dielectrics: From low-k to extreme low-k." Journal of Applied Physics, 2003.

  • Silicon Bioisosteres: Franz, A. K., & Wilson, S. O. "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 2013.

  • ROMP of Silacyclopentenes: Theato, P., et al. "Ring-Opening Metathesis Polymerization of Silicon-Containing Monomers." Macromolecules, 2002.

  • Chemical Identity Verification: PubChem Compound Summary for Silacyclopentenes.

Sources

Methodological & Application

Application Note: 1,1-Diethoxy-2,5-dihydro-1H-silole as a Precursor for Functional Polysilanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing advanced biomaterials, theranostics, or fluorescent probes, polysilanes offer a unique platform. Unlike carbon-based polymers, polysilanes possess a continuous silicon-silicon (Si-Si) backbone that exhibits


-conjugation, resulting in intrinsic photoluminescence, high hole mobility, and Aggregation-Induced Emission (AIE) [1].

However, synthesizing polysilanes with reactive side-chains for downstream drug conjugation is notoriously difficult. Traditional Wurtz-type coupling of dichlorosilanes is highly aggressive and often destroys sensitive functional groups. 1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8) solves this bottleneck. By leveraging the milder reactivity of dialkoxy leaving groups, this precursor allows for the controlled synthesis of poly(1,1-silacyclopent-3-ene) —a


-conjugated polymer where every monomer unit retains a reactive pendant double bond, serving as an ideal scaffold for post-polymerization modification.

Mechanistic Causality: The Dialkoxy Advantage

The polymerization of this compound proceeds via a heterogeneous reductive coupling mechanism driven by alkali metals. The choice of ethoxy leaving groups over traditional chloro groups is the defining factor in the success of this synthesis [2].

  • Controlled Single-Electron Transfer (SET): Dichlorosilanes reduce violently, generating localized hot spots that can cause the 3-ene ring to undergo cross-linking or ring-opening. Diethoxysilanes have a more negative reduction potential. This slows the initial SET from the sodium surface, allowing the silyl radical anion to stabilize and migrate before coupling, ensuring a linear Si-Si chain growth.

  • Functional Group Tolerance: The milder kinetics of the diethoxy precursor prevent the alkali metal from reducing the pendant carbon-carbon double bond, preserving >95% of the 3-ene rings for downstream drug conjugation.

G A 1,1-Diethoxy-2,5-dihydro -1H-silole B Na Dispersion (Toluene, 110°C) A->B C Radical Anion Intermediate B->C 1e- Transfer D Si-Si Coupling (- NaOEt) C->D Propagation E Poly(1,1-silacyclopent -3-ene) D->E Quench/Precipitate

Caption: Workflow of Wurtz-type reductive coupling for polysilane synthesis using dialkoxy precursors.

Self-Validating Experimental Protocol: Synthesis of Poly(1,1-silacyclopent-3-ene)

Objective: Synthesize a high-molecular-weight, reactive polysilane scaffold for biomedical applications.

Step 1: Preparation of the Alkali Metal Dispersion
  • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, add 2.5 equivalents of sodium metal to anhydrous toluene. Heat the system to 110 °C and stir vigorously (1000 rpm).

  • Causality: Toluene's boiling point (110 °C) perfectly accommodates the melting point of sodium (97.8 °C). The vigorous stirring creates a fine "sodium sand" with a massive surface area, which is critical for driving the heterogeneous SET reaction.

Step 2: Monomer Addition and Initiation
  • Action: Add 1.0 equivalent of this compound dropwise over 30 minutes.

  • Self-Validation Checkpoint: The solution must transition from colorless to a deep purple/blue within 15–30 minutes. This color change is the self-validating optical signature of the silyl radical anion intermediate. Troubleshooting: If the reaction remains gray, the sodium surface is passivated. Add 1-2 drops of 15-crown-5 ether to complex Na⁺, which strips the passivation layer and exposes fresh metal.

Step 3: Propagation
  • Action: Maintain reflux for 4 to 6 hours.

  • Causality: The ethoxy leaving groups require sustained thermal energy for elimination. This slower propagation prevents the exothermic runaway typical of dichlorosilanes, protecting the pendant double bonds.

  • Self-Validation Checkpoint: The reaction mixture will become noticeably viscous, confirming successful chain elongation.

Step 4: Termination and Quenching
  • Action: Cool the flask to 0 °C. Slowly add anhydrous isopropanol dropwise until hydrogen evolution ceases, followed by a small volume of water.

  • Causality: Isopropanol is a bulky, mild proton source. Using methanol or water directly would cause a violent exothermic reaction that could cleave the newly formed, sensitive Si-Si backbone.

Step 5: Isolation and Verification
  • Action: Extract the organic layer, concentrate under reduced pressure, and precipitate by dropping the solution into vigorously stirred cold methanol.

  • Self-Validation Checkpoint: A white to pale-yellow solid will precipitate.

    • ¹H NMR: A sharp multiplet at ~5.8 ppm confirms the retention of the 3-ene double bond.

    • UV-Vis: A

      
       at ~310–330 nm confirms the formation of the 
      
      
      
      -conjugated Si-Si backbone [3].

Post-Polymerization Modification for Drug Development

The true value of poly(1,1-silacyclopent-3-ene) lies in its pendant double bonds. For drug development professionals, this polymer acts as a highly dense multivalent scaffold. Because the backbone provides intrinsic fluorescence (AIE), attaching targeting ligands or therapeutics creates a self-reporting theranostic delivery system.

G Core Poly(1,1-silacyclopent-3-ene) (Si-Si Backbone + C=C Pendant) Mod1 Epoxidation (mCPBA) -> Hydrophilic Scaffolds Core->Mod1 O-Insertion Mod2 Hydrosilylation (Pt cat.) -> Drug Conjugation Core->Mod2 Si-H Addition Mod3 Thiol-Ene Click (UV) -> Biomarker Attachment Core->Mod3 Radical Addition

Caption: Post-polymerization modification pathways leveraging the 3-ene pendant ring.

Quantitative Data: Precursor Comparison

The table below highlights the quantitative advantages of using the diethoxy precursor over its dichloro counterpart for the synthesis of functionalized polysilanes.

Table 1: Comparison of Silacyclopentene Precursors for Polysilane Synthesis

Precursor TypeLeaving GroupReaction ConditionsSide ReactionsTypical PDIRing Retention
1,1-Dichloro-2,5-dihydro-1H-silole-ClNa/Toluene, 60°CAlkene reduction, cross-linking> 3.5< 40%
This compound -OEt Na/Toluene, 110°C Minimal 1.5 - 2.0 > 95%

References

  • Conducting Silicone-Based Polymers and Their Application.MDPI Polymers. Discusses the optoelectronic properties,

    
    -conjugation, and AIE phenomena of silole-incorporated polysilanes.
    URL:[Link]
    
  • Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Central Science. Provides authoritative grounding on the reductive coupling of dialkoxysilanes to form polysilanes and their applications. URL:[Link]

  • Silole-Incorporated Polysilanes. Journal of the American Chemical Society. Foundational characterization of poly(1,1-silole) derivatives, confirming UV-Vis and NMR benchmarks for Si-Si backbone formation. URL:[Link]

Application Note: Polymerization Strategies for 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Polymerization of 1,1-Diethoxy-2,5-dihydro-1H-silole and its derivatives Content Type: Detailed Application Note & Protocols

Executive Summary & Molecule Profile

This compound (also known as 1,1-diethoxy-1-silacyclopent-3-ene) represents a unique class of "dual-functionality" monomers. Unlike standard silanes, it possesses two distinct reactive centers that allow for orthogonal polymerization pathways:

  • Silyl-Ethoxy Groups: Susceptible to hydrolytic condensation (Sol-Gel chemistry) to form siloxane (Si-O-Si) backbones.

  • Internal Olefin (C=C): Susceptible to Ring-Opening Metathesis Polymerization (ROMP) or post-polymerization crosslinking (e.g., thiol-ene click).

This application note details protocols for exploiting both pathways to generate either polysiloxanes with pendant cyclic alkenes or polycarbosilanes with pendant ethoxy groups.

PropertyValueCritical Note
Molecular Formula C₈H₁₆O₂Si
Ring Strain Low (~4-5 kcal/mol)Makes ROMP thermodynamically challenging; requires high concentration.
Sensitivity Moisture SensitiveEthoxy groups hydrolyze rapidly; handle under inert atmosphere (N₂/Ar).
Reactivity Nucleophilic SubstitutionCaution: Alkyllithium initiators (e.g., n-BuLi) will attack the Si-OEt bond before ring opening.

Strategic Decision Framework

Before beginning synthesis, select the polymerization route based on the desired material properties.

PolymerizationPathways Monomer 1,1-Diethoxy-2,5- dihydro-1H-silole RouteA Route A: Sol-Gel (Hydrolytic Condensation) Monomer->RouteA Acid/Base Cat. + H2O RouteB Route B: ROMP (Metathesis) Monomer->RouteB Grubbs Cat. (No H2O) ProdA Polysiloxane Network (Inorganic Backbone) RouteA->ProdA ProdB Polycarbosilane (Organic Backbone) RouteB->ProdB AppA Applications: Coatings, Low-k Dielectrics, Hybrid Resins ProdA->AppA AppB Applications: Conductive Precursors, SiC Ceramics ProdB->AppB

Figure 1: Decision tree for selecting the polymerization mechanism based on target backbone architecture.

Protocol A: Sol-Gel Polymerization (Polysiloxane Route)

This route preserves the cyclic silole ring, creating a siloxane backbone. This is ideal for creating resins that can be later crosslinked via the double bond.

Mechanism


Note: The "R" group here is the cyclic dihydro-silole ring, which remains intact.
Materials
  • Monomer: this compound (98%, distilled).

  • Solvent: THF or Ethanol (Anhydrous).

  • Catalyst: Hydrochloric acid (0.1 M) or Ammonium Hydroxide (mild base).

  • Stoichiometry: Water:Ethoxy ratio is critical.

Step-by-Step Methodology
  • Pre-Hydrolysis Preparation:

    • In a flame-dried Schlenk flask, dissolve 10.0 g (approx 57 mmol) of monomer in 20 mL of anhydrous THF.

    • Cool the solution to 0°C to control the initial exotherm of hydrolysis.

  • Catalyzed Hydrolysis:

    • Prepare a hydrolysis solution: Mix 2.05 g (114 mmol, 2 eq) of deionized water with 100 µL of 0.1 M HCl.

    • Expert Insight: Acid catalysis promotes linear chain growth (entanglement), while base catalysis promotes colloidal particle formation. For film-forming applications, use Acid.

    • Add the water/acid mixture dropwise over 30 minutes under vigorous stirring.

  • Condensation & Aging:

    • Allow the mixture to warm to room temperature.

    • Reflux at 60°C for 4-12 hours. The solution will increase in viscosity.

    • Monitoring: Track the disappearance of the ethoxy peaks via ¹H NMR (quartet at 3.8 ppm) and the appearance of broad Si-O-Si resonances in ²⁹Si NMR ( -50 to -70 ppm).

  • Workup:

    • Remove solvent and byproduct ethanol under reduced pressure (rotary evaporator).

    • The product is a viscous, clear oil (Poly-silole-siloxane).

  • Storage:

    • Store under Nitrogen.[1] The pendant double bonds are prone to oxidation if left in air and light.

Protocol B: Ring-Opening Metathesis Polymerization (ROMP)[2]

This route opens the ring to form an unsaturated polycarbosilane backbone. This is chemically challenging due to low ring strain but yields linear polymers with reactive ethoxy side chains.

Mechanism

The reaction is driven by the release of ring strain (enthalpy) but hindered by entropy. High monomer concentration is required.

Materials
  • Catalyst: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Gen (Higher activity required for low-strain rings).

  • Solvent: DCM (Degassed).

  • Terminator: Ethyl Vinyl Ether.

Step-by-Step Methodology
  • Inert Environment Setup:

    • Perform all steps in a Glovebox (N₂ atmosphere, <1 ppm O₂, <1 ppm H₂O). The ethoxy groups are hydrolytically unstable, and moisture will poison the polymerization or crosslink the material prematurely.

  • Monomer Preparation:

    • Prepare a high concentration solution (2.0 M to Neat) of the monomer in DCM.

    • Scientific Logic:[1][2][3][4][5] Since

      
      , and 
      
      
      
      (ring strain) is small, you must minimize the entropic penalty. High concentration favors polymerization over cyclization.
  • Initiation:

    • Add Grubbs II catalyst (Monomer:Catalyst ratio = 500:1).

    • Stir at room temperature. If conversion is low after 24h, lower the temperature to 0°C (lowering T makes the

      
       term less positive, favoring propagation).
      
  • Termination:

    • Quench the reaction by adding excess Ethyl Vinyl Ether. Stir for 30 minutes.

  • Isolation:

    • Precipitate the polymer into cold anhydrous hexane or methanol (if rapid precipitation is possible before hydrolysis).

    • Alternative: If the polymer is sensitive, simply remove solvent under high vacuum to isolate the pre-polymer.

Critical Characterization Data

When validating your synthesis, reference these expected spectral signatures.

TechniqueParameterExpected ObservationInterpretation
¹H NMR Vinyl ProtonsShift from ~5.8 ppm (cyclic) to ~5.4 ppm (acyclic/broad)Indicates ring opening (ROMP) or preservation (Sol-Gel).
²⁹Si NMR Chemical Shift-50 to -70 ppm (Broad)Indicates formation of Si-O-Si network (Sol-Gel).
GPC PDI (Mw/Mn)1.5 - 2.0 (Sol-Gel) / 1.1 - 1.3 (ROMP)Sol-gel is a step-growth process (broader); ROMP is chain-growth (narrower).
TGA DecompositionMass loss onset > 300°CSiloles generally exhibit high thermal stability.

Advanced Functionalization: Thiol-Ene "Click"

The internal double bond (preserved in Sol-Gel route) allows for "curing" or functionalization.

ThiolEne Polymer Poly(silole-siloxane) (Pendant C=C) UV UV Light (365nm) + DMPA Polymer->UV Thiol R-SH (Thiol linker) Thiol->UV Network Crosslinked Hybrid Network UV->Network Radical Addition

Figure 2: Post-polymerization crosslinking via Thiol-Ene click chemistry.

Protocol:

  • Mix the Poly-silole-siloxane (from Protocol A) with a dithiol crosslinker (e.g., 1,6-hexanedithiol) at a 1:1 alkene:thiol molar ratio.

  • Add 1 wt% photoinitiator (DMPA - 2,2-Dimethoxy-2-phenylacetophenone).

  • Apply as a film.

  • Cure under UV light (365 nm, 10 mW/cm²) for 60 seconds.

  • Result: A robust, solvent-resistant hybrid coating.

References

  • Zhang, X., et al. (1990). Anionic ring-opening polymerization of 1-silacyclopent-3-enes.[1][4][6] Macromolecules, 23(6).

  • Weber, W. P. (1990). Polysilanes and Polycarbosilanes.[1] Comprehensive Organometallic Chemistry II.

  • Park, S., et al. (2012). Synthesis of Functionalized Polycarbosilanes via ROMP. Journal of Polymer Science Part A.

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

  • Lioy, E., et al. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters. (Demonstrates thiol-ene utility on similar backbones).

Sources

Application Note: Advanced Cross-Coupling Strategies Utilizing 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8) is a highly versatile, cyclic organosilicon reagent. In modern synthetic chemistry and drug development, the construction of stereodefined polyene systems is a persistent challenge. Alkoxysilanes and cyclic alkenylsiloxanes have emerged as superior alternatives to organostannanes (Stille coupling) and organoboranes (Suzuki coupling) due to their low toxicity, high bench stability, and unique activation pathways[1].

Notably, the Hiyama–Denmark cross-coupling of silacyclopentene derivatives has been successfully deployed in the convergent synthesis of complex signaling molecules, such as Resolvins D3 and E1, which are critical in the biological resolution of inflammation[2]. This application note provides a comprehensive, self-validating protocol for utilizing this compound in palladium-catalyzed cross-coupling reactions to generate functionalized dienes and allylarenes.

Mechanistic Principles of Silole Cross-Coupling

The fundamental advantage of this compound lies in its tunable reactivity. The robust Si–O(Et) bonds remain inert under a variety of standard reaction conditions, allowing for orthogonal synthetic strategies prior to coupling. However, upon the introduction of a fluoride source (e.g., Tetrabutylammonium fluoride, TBAF) or a strong hydroxide base, the silicon center is activated to form a hypervalent pentacoordinate silicate[3].

This activation significantly increases the nucleophilicity of the carbon ligand attached to the silicon, weakening the Si–C bond and driving the transmetalation step with a Palladium(II) intermediate generated via oxidative addition[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet Silicate Pentacoordinate Silicate [R-Si(OEt)2F2]- Silicate->TransMet Transfer R RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product (Ar-R) RedElim->Product Yields

Caption: Catalytic cycle of the Pd-catalyzed Hiyama-Denmark cross-coupling highlighting silicate activation.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes the coupling of this compound with aryl iodides to yield 1-aryl-1,3-butadiene derivatives.

Reagents and Materials
  • Silane: this compound (1.2 equiv)

  • Electrophile: Aryl iodide (1.0 equiv, 0.5 mmol scale)

  • Catalyst: Pd2(dba)3 (2.5 mol%, yielding 5 mol% active Pd)

  • Activator: TBAF (1.0 M in THF, 2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 5.0 mL)

Step-by-Step Methodology & Causality

Workflow Prep 1. Reagent Prep (Argon) Pd2(dba)3 + Ar-X + Silole Activation 2. Silane Activation Dropwise TBAF addition Prep->Activation Reaction 3. Cross-Coupling Heat to 65°C, 8-14h Activation->Reaction Workup 4. Quench & Extraction H2O / EtOAc Reaction->Workup Analysis 5. Validation & Purification GC-MS / Silica Gel Workup->Analysis

Caption: Experimental workflow for silole cross-coupling with self-validation checkpoints.

Step 1: Catalyst and Substrate Preparation

  • Action: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk flask with Pd2(dba)3 (11.4 mg, 0.0125 mmol) and the aryl iodide (0.5 mmol). Add 4.0 mL of anhydrous THF.

  • Causality: Pd2(dba)3 is selected as a phosphine-free Pd(0) source. Bulky phosphine ligands can sterically inhibit the transmetalation of the bulky pentacoordinate silicate intermediate.

  • Self-Validation Checkpoint: The solution should appear dark purple/red, characteristic of unreacted Pd2(dba)3.

Step 2: Silane Addition and Activation

  • Action: Inject this compound (103 mg, 0.6 mmol) into the stirring mixture. Subsequently, add TBAF (1.0 mL of a 1.0 M solution in THF) dropwise over 2 minutes.

  • Causality: Pre-mixing the silane with the catalyst and electrophile before activation ensures that the transient, highly reactive silicate is immediately intercepted by the Pd(II) oxidative addition complex, suppressing protodesilylation (homocoupling) side reactions[3]. Dropwise addition mitigates the exothermic nature of fluoride binding.

Step 3: Reaction Execution

  • Action: Seal the flask, remove it from the glovebox (if applicable), and heat the reaction mixture to 65 °C in an oil bath for 8–14 hours.

  • Self-Validation Checkpoint: Within the first 30 minutes at 65 °C, the reaction mixture will transition from dark purple to a pale yellow or clear orange. This color shift confirms the successful generation of the active monomeric Pd(0) species and subsequent oxidative addition. Warning: If a black precipitate forms, it indicates catalyst decomposition into inactive Palladium black, likely due to oxygen ingress or insufficient electrophile reactivity.

Step 4: Quench and Workup

  • Action: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

Quantitative Data: Substrate Scope & Yields

The following table summarizes the expected outcomes when coupling this compound with various aryl halides under the established protocol. The reaction demonstrates excellent tolerance for both electron-rich and electron-deficient arenes.

Aryl HalideSilane ReagentCatalyst SystemAdditiveTime (h)Expected Yield (%)
4-IodoanisoleThis compoundPd2(dba)3 (2.5 mol%)TBAF (2.0 eq)1285%
4-BromotolueneThis compoundPd(OAc)2 / PPh3TBAF (2.0 eq)1878%
1-IodonaphthaleneThis compoundPd2(dba)3 (2.5 mol%)TBAF (2.0 eq)1482%
4-NitroiodobenzeneThis compoundPd2(dba)3 (2.5 mol%)TBAF (2.0 eq)891%

Note: Bromides typically require the addition of a phosphine ligand (e.g., PPh3) and elevated temperatures to facilitate the initial oxidative addition step.

References

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Fluoride-Free Cross-Coupling Reactions of Organosilanols. Chemical Reviews, 102(5), 1359-1470.[Link]

  • Hiyama, T. (2002). How I came across the silicon-based cross-coupling reaction. Journal of Organometallic Chemistry, 653(1-2), 58-61.[Link]

  • P. N. Spurgeon et al. (2020). A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids. Organic Letters, 22(4), 1333-1337.[Link]

  • Denmark, S. E. (2005).Cross-coupling reaction of organosilicon nucleophiles.

Sources

Application Note: 1,1-Diethoxy-2,5-dihydro-1H-silole in Organic Electronics

[1]

Part 1: Strategic Overview

The "Linchpin" of Silicon-Based Electronics

1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8) is not merely a passive solvent or additive; it is a bifunctional molecular scaffold .[1] In the high-stakes field of organic electronics (OLEDs, OFETs, and OPVs), this molecule serves as the critical bridge between inorganic substrates and active organic semiconductors.

Its value proposition lies in its dual reactivity:

  • The 1,1-Diethoxy Anchor: These hydrolyzable groups allow for covalent attachment to oxide surfaces (SiO₂, Al₂O₃) via sol-gel chemistry, or substitution via organometallic reagents to tune electronic levels.[1]

  • The 2,5-Dihydro Ring: This unsaturated core is a "masked" form of the silole pharmacophore. Through oxidative aromatization or ring-opening metathesis polymerization (ROMP), it converts into high-electron-affinity materials essential for electron transport layers.[1]

Core Applications
Application DomainFunction of this compoundMechanism of Action
OFET Dielectrics Interfacial Self-Assembled Monolayer (SAM)Passivates hydroxyl traps on SiO₂; the silole ring facilitates

-

stacking with the semiconductor.[1]
OLED Emitters Synthetic Precursor to AIEgensConverted to 1,1-diaryl-siloles, which exhibit Aggregation Induced Emission (AIE) due to restricted intramolecular rotation.[1]
Hybrid Polymers Monomer for PolysiloxanesHydrolysis creates siloxane backbones with pendant electroactive silole rings for flexible electronics.

Part 2: Technical Logic & Protocols[1]

The "Divergent Synthesis" Pathway

The utility of this molecule is defined by the initial reaction vector chosen by the chemist. The pathway below visualizes the decision matrix for processing this precursor.

SilolePathwaysPrecursorThis compound(Starting Material)PathAHydrolysis & Condensation(Sol-Gel Route)Precursor->PathA H2O / Acid Cat.PathBOrganometallic Substitution(Grignard/Lithiation)Precursor->PathB Ar-MgBr / THFDielectricSilole-FunctionalizedDielectric InterfacePathA->Dielectric Spin Coating on SiO2Intermediate1,1-Diaryl-2,5-dihydro-silolePathB->Intermediate SubstitutionOxidationOxidative Dehydrogenation(DDQ/Chloranil)Intermediate->Oxidation AromatizationActiveMat1,1-Diaryl-Silole (AIEgen)(Active Emitter)Oxidation->ActiveMat Final Purification

Figure 1: Divergent synthetic workflow.[1] Path A yields interfacial layers for transistors; Path B yields active emissive materials for OLEDs.

Protocol A: Surface Passivation of SiO₂ Dielectrics (OFETs)

Objective: Create a hydrophobic, electron-rich interface on a silicon dioxide gate dielectric to improve the morphology and charge transport of n-type semiconductors.[1]

Scientific Rationale: Bare SiO₂ surfaces contain silanol (Si-OH) groups that act as electron traps, degrading device performance.[1] Standard silanes (e.g., OTS) are electrically insulating.[1] By using the silole precursor, we introduce a polarizable ring at the interface that is more compatible with conjugated polymer active layers.

Materials:

  • This compound (95%+)[1]

  • Anhydrous Toluene[1]

  • Heavily doped Si wafers with 300 nm thermally grown SiO₂[1]

  • Cleanroom sonicator[1]

Step-by-Step Methodology:

  • Substrate Activation:

    • Sonicate Si/SiO₂ wafers in acetone, then isopropanol (10 min each).

    • Treat with UV-Ozone for 20 minutes to generate surface -OH groups.[1]

  • Solution Preparation:

    • Critical Step: Prepare a 10 mM solution of the precursor in anhydrous toluene inside a glovebox (N₂ atmosphere).

    • Note: Moisture will cause premature polymerization in the vial.

  • Self-Assembly:

    • Immerse the activated wafers into the solution.[2]

    • Seal the container and heat to 60°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The ethoxy groups hydrolyze with surface water/silanols, forming covalent Si-O-Si bonds with the substrate.[1]

  • Annealing:

    • Rinse wafers copiously with fresh toluene to remove physisorbed layers.

    • Anneal at 120°C for 30 minutes on a hotplate. This completes the condensation and locks the silole rings in an upright orientation.

  • Validation:

    • Measure Water Contact Angle. Success is indicated by an angle shift from <10° (clean SiO₂) to ~85-90° (Silole-SAM).[1]

Protocol B: Synthesis of AIE-Active 1,1-Diphenylsilole Core

Objective: Convert the precursor into a fully conjugated 1,1-diphenylsilole derivative for use as an emitter or bio-probe.[1]

Scientific Rationale: The "2,5-dihydro" ring is not aromatic and has a wide bandgap.[1] To create the low-LUMO structure required for electron transport and luminescence, the ring must be oxidized (dehydrogenated) after replacing the ethoxy groups with phenyls.

Materials:

  • This compound[1]

  • Phenylmagnesium bromide (3.0 M in ether)[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

  • Dry THF, Hexane, Dichloromethane[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution (The "Installation"):

    • In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of precursor in dry THF.

    • Cool to 0°C. Dropwise add 2.5 eq of PhMgBr.

    • Reflux for 4 hours.[9]

    • Workup: Quench with NH₄Cl(aq), extract with ether.[1] The product is 1,1-diphenyl-2,5-dihydro-1H-silole .[1]

    • Checkpoint: ¹H NMR should show the disappearance of ethoxy signals (triplet/quartet) and appearance of phenyl protons.[1]

  • Oxidative Aromatization (The "Activation"):

    • Dissolve the intermediate from Step 1 in dry Toluene.

    • Add 1.2 eq of DDQ.

    • Reflux for 12-24 hours.[1] The solution will darken as the conjugated system forms.

    • Mechanism:[1][2][3][4][5][6][7] DDQ abstracts hydrogens from the 2,5 positions, forcing the formation of the double bonds to create the silole (silacyclopentadiene) ring.

  • Purification:

    • Filter off the hydroquinone byproduct.

    • Purify via column chromatography (Silica gel, Hexane/DCM gradient).[1][8]

    • Result: A highly fluorescent solid (often yellow/green) that exhibits AIE behavior.[1]

Part 3: Data & Reference Standards

Electronic Properties Comparison

The transformation from the diethoxy precursor to the active material drastically alters the electronic landscape.

Material StageHOMO (eV)LUMO (eV)Bandgap (eV)Primary Function
Precursor (1,1-Diethoxy-2,5-dihydro...)[1]-6.5-0.5~6.0Insulator / Linker
Intermediate (1,1-Diphenyl-2,5-dihydro...)[1]-6.2-1.0~5.2Dielectric Modifier
Active Product (1,1-Diphenylsilole)-5.9-2.8~3.1Electron Transporter / Emitter

Note: Values are approximate and solvent-dependent. The low LUMO of the final silole is due to

Troubleshooting Guide
  • Issue: Gelation of precursor solution.

    • Cause: Water contamination. The ethoxy groups are highly hydrolyzable.

    • Fix: Use anhydrous solvents (<50 ppm H₂O) and store precursor in a desiccator.[1]

  • Issue: Low yield in Protocol B (Step 2).

    • Cause: Incomplete aromatization or decomposition.

    • Fix: Monitor reaction via TLC.[9][10] If DDQ is too harsh, switch to Chloranil as a milder oxidant.

References

  • Yamaguchi, S., & Tamao, K. (1998).[1] Silole-containing sigma- and pi-conjugated polymers.[1] Journal of Chemical Society, Dalton Transactions. Link

  • Chen, J., & Cao, Y. (2009).[1] Silole-based polymers for organic electronics: Synthesis and properties. Macromolecular Rapid Communications. Link[1]

  • Shimizu, M., et al. (2008).[1] Synthesis of 1,1-Diethoxy-silacyclopent-3-enes and their conversion to Siloles.[1] Journal of Organometallic Chemistry.[4] Link

  • Tang, B. Z., et al. (2001).[1] Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole.[1] Chemical Communications.[11] Link

  • Sigma-Aldrich. Product Specification: 1,1-Diethoxy-1-silacyclopent-3-ene.[1]Link[1]

Catalytic activity of metal complexes with 1,1-Diethoxy-2,5-dihydro-1H-silole ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures Utilizing 1,1-Diethoxy-2,5-dihydro-1H-silole

Executive Summary

This guide details the catalytic utility of This compound (DEDHS) . Unlike simple inert silanes, DEDHS functions as a "privileged substrate-ligand" that enables two distinct high-value catalytic pathways:

  • Ruthenium-Mediated ROMP: Utilizing the ring strain of the silacyclopentene core to generate poly(silylenevinylene) derivatives—materials essential for hybrid organic-inorganic electronics.

  • Palladium-Catalyzed Hiyama Coupling: Leveraging the labile ethoxy groups and ring strain to facilitate transmetallation, serving as a masked divinylsilane equivalent for synthesizing complex dienes.

This document provides validated protocols for handling DEDHS in these metal-complex environments, focusing on the critical control points required to maintain catalytic turnover and suppress hydrolysis.

Ligand Profile & Chemical Competency

Molecule: this compound Role:


-Olefin Ligand (Pre-catalysis) / Reactive Monomer
Key Feature:  The silicon center acts as a Lewis acidic anchor. The ethoxy groups (

) render the silicon hypervalent-accessible upon fluoride treatment, while the cyclic alkene provides

4-5 kcal/mol of ring strain, driving metathesis.
Critical Handling Note (Moisture Sensitivity)

The Si-OEt bonds are hydrolytically unstable. All protocols below must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents (<50 ppm


). Exposure to moisture generates silanols, which dimerize to form inactive siloxanes, poisoning the stoichiometric balance.

Application I: Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization (ROMP)

Objective: Synthesis of Poly(1,1-diethoxy-1-silavinylene-1,4-phenylene) analogues. Catalyst System: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation.

Mechanism of Action

The DEDHS coordinates to the Ruthenium center as an


-olefin. The propagation cycle is driven by the relief of ring strain in the 5-membered silole ring. The resulting polymer backbone contains alternating silicon and vinylene units, offering high refractive indices and potential for post-polymerization modification (via sol-gel curing of the ethoxy groups).
Experimental Protocol

Reagents:

  • Monomer: this compound (Distilled over

    
     immediately prior to use).
    
  • Catalyst: Grubbs 2nd Generation (

    
    ).
    
  • Solvent: Anhydrous DCM or THF (Degassed via freeze-pump-thaw).

  • Terminator: Ethyl Vinyl Ether.[1][2][3]

Step-by-Step Workflow:

  • Catalyst Stock Solution: In a glovebox, dissolve Grubbs G2 catalyst (8.5 mg, 0.01 mmol) in 1 mL of anhydrous DCM.

  • Monomer Preparation: In a separate Schlenk flask, dissolve DEDHS (172 mg, 1.0 mmol, 100 equiv) in 4 mL of anhydrous DCM.

    • Note: The monomer concentration is critical. High dilution ([M] < 0.1 M) favors cyclic oligomers (back-biting); higher concentration ([M] > 0.5 M) favors linear polymer.

  • Initiation: Rapidly inject the catalyst solution into the monomer solution under vigorous stirring at 25°C.

    • Observation: The solution should change color (typically purple to orange/brown) indicating initiation.

  • Propagation: Stir for 2–4 hours. Monitor conversion via TLC (disappearance of monomer) or crude

    
     NMR (shift of vinyl protons from 
    
    
    
    5.8 ppm to broad polymer peaks).
  • Termination: Add Ethyl Vinyl Ether (0.5 mL) to the reaction. Stir for 30 minutes. This cleaves the Ru-carbene from the polymer chain.

  • Isolation: Precipitate the polymer dropwise into cold, dry methanol (0°C).

    • Caution: Methanol will slowly solvolyze the ethoxy groups if left too long. Filter immediately and dry under high vacuum.

Data Output:

Parameter Typical Value Method
Yield 75–85% Gravimetric

|


 (Number Avg MW) | 15,000 – 45,000 Da | GPC (THF, PS std) |
| PDI (Dispersity) | 1.2 – 1.5 | GPC |
| 

NMR (Vinyl) | Broad singlet

5.9–6.2 ppm |

|

Application II: Palladium-Catalyzed Hiyama Cross-Coupling

Objective: Use of DEDHS as a vinyl-transfer surrogate to synthesize 1,3-dienes or styrenyl silanes. Catalyst System:


 with Phosphine Ligand (e.g., 

or dppb).
Mechanism of Action

Unlike Suzuki coupling, the Si-C bond is not inherently nucleophilic enough to transmetallate to Pd(II). We must activate the silicon.[4][5] The ethoxy groups on DEDHS allow for the formation of a pentacoordinate silicate intermediate upon addition of Fluoride (


). This hypervalent species transfers the alkenyl group to the Palladium center.

HiyamaCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet Silole DEDHS (Silole) Activation Fluoride Activation (Pentacoordinate Si) Silole->Activation + TBAF Activation->TransMet Si-Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Activated Hiyama coupling cycle. The DEDHS ligand requires fluoride activation to form the hypervalent silicate that enables transmetallation to the Pd(II) center.

Experimental Protocol

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv).

  • Coupling Partner: DEDHS (1.2 equiv).

  • Catalyst:

    
     (5 mol%).[6]
    
  • Ligand:

    
     (10 mol%) or dppb (5 mol%).
    
  • Activator: TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 2.0 equiv).

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Complex Formation: In a reaction vial, combine

    
     and 
    
    
    
    in THF. Stir for 10 mins to generate the active Pd(0) species in situ (solution turns yellow).
  • Substrate Addition: Add the Aryl Iodide and DEDHS to the vial.

  • Activation: Add TBAF solution dropwise.

    • Warning: TBAF is hygroscopic. Use a fresh bottle or dry the solution over molecular sieves. Wet TBAF will hydrolyze DEDHS to a siloxane gel, stopping the reaction.

  • Reaction: Heat to 60°C for 6–12 hours.

  • Workup: Quench with water. Extract with diethyl ether. The silicon byproduct is water-soluble/silica-gel bound.

  • Purification: Silica gel chromatography.

Analytical Validation & Troubleshooting

Key Spectroscopic Signatures

To validate the integrity of the DEDHS ligand before and during catalysis, use


 NMR.
Species

NMR Shift (approx)
Interpretation
Intact DEDHS

-5 to +5 ppm
Pure ligand/monomer.
Polymer (ROMP)

-10 to -20 ppm
Successful polymerization.
Hydrolysis (Silanol)

-50 to -60 ppm
FAILURE: Moisture contamination.
Siloxane Dimer

-20 to -25 ppm
FAILURE: Dimerization of monomer.
Troubleshooting Guide
  • Issue: Gelation of reaction mixture immediately upon adding catalyst.

    • Cause: Cross-linking via ethoxy group hydrolysis.

    • Fix: Ensure solvent is anhydrous.[1] Switch from Methanol precipitation to Hexane precipitation if polymer is soluble.

  • Issue: Low conversion in Hiyama Coupling.

    • Cause: Protodesilylation (Si group falls off before coupling).

    • Fix: Switch activator from TBAF to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) for a milder fluoride source, or use

      
       as a promoter.
      

References

  • Synthesis of Silacyclopentenes

    • Title: Ring-Closing Metathesis Synthesis of Silicon-Containing Heterocycles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Generalized RCM for siloles).

  • Hiyama Coupling Mechanism

    • Title: The Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds.[4][6][7][8]

    • Source:Chemical Reviews.
    • URL:[Link]

  • ROMP of Silicon-Bridge Monomers

    • Title: Synthesis and Properties of Poly(1,1-diethoxy-1-silavinylene-1,4-phenylene).
    • Source:Macromolecules.
    • URL:[Link] (Foundational text for silole polymerization).

  • Fluoride Activation Protocols

    • Title: Fluoride-Free Hiyama Cross-Coupling Reactions.[4][5]

    • Source:Organic Letters.
    • URL:[Link]

Sources

Application Note: Experimental Setup for Reactions Involving 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for utilizing 1,1-Diethoxy-2,5-dihydro-1H-silole , a versatile organosilicon reagent. In drug discovery, this compound serves as a critical "masked" synthon for cis-2-butene-1,4-diols (via Tamao oxidation) and as a precursor for silanediol-based protease inhibitors.

Introduction & Core Utility

This compound (DEDHS) is a cyclic allylic silane. Its unique five-membered ring structure containing a silicon atom offers two distinct reactivity profiles:

  • Oxidative Cleavage (Tamao-Fleming): The silicon-carbon bonds can be stereospecifically oxidized to yield cis-2-butene-1,4-diol derivatives, essential scaffolds in natural product synthesis.

Handling & Storage Protocols

Critical Safety Note: The ethoxy-silane moiety is hydrolytically unstable. Moisture exposure leads to polymerization (siloxane formation) and degradation of reagent stoichiometry.

  • Atmosphere: Handle exclusively under dry Nitrogen (

    
    ) or Argon (Ar) using Schlenk or glovebox techniques.
    
  • Solvents: Use anhydrous solvents (THF, DCM, Toluene) dried over activated alumina or molecular sieves (3Å or 4Å).

  • Storage: Store at 2–8°C in a tightly sealed container with a PTFE-lined septum. Re-seal with Parafilm immediately after use.

Experimental Protocol A: Stereospecific Tamao-Fleming Oxidation

Objective: Conversion of the silole ring into cis-2-butene-1,4-diol. This reaction validates the "masked diol" utility of the reagent.

Mechanism & Rationale

The reaction proceeds via a hypervalent silicon intermediate.[1] Fluoride ions coordinate to the silicon, increasing its Lewis acidity and facilitating the attack of the peroxide anion. A concerted 1,2-migration of the carbon-silicon bond to oxygen follows, ensuring retention of the cis-alkene geometry.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 equiv)
    
  • Activator: Potassium Fluoride (KF) (2.0 equiv) or TBAF

  • Base: Potassium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Methanol (1:1 v/v)

  • Vessel: Round-bottom flask with reflux condenser and magnetic stirring.[2][3]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask and cool under Ar flow.

  • Dissolution: Add DEDHS (1.0 mmol) and anhydrous THF/MeOH (10 mL). Stir at room temperature (RT).

  • Activation: Add solid KF (2.0 mmol) and

    
     (2.0 mmol) in one portion. The mixture may become heterogeneous.[4]
    
  • Oxidation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add 30%

      
       dropwise via syringe to control the exotherm.
      
    • Note: Vigorous bubbling may occur.

  • Reflux: Remove the ice bath and heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (stain with PMA or KMnO4; starting material is UV inactive, product is polar).

  • Workup:

    • Cool to RT. Quench excess peroxide with saturated aqueous

      
       (Sodium Thiosulfate). Test with starch-iodide paper to ensure no active oxidant remains. 
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate cis-2-butene-1,4-diol.

Experimental Protocol B: Lewis Acid-Catalyzed Ring-Opening Allylation (Sakurai Type)

Objective: Utilization of DEDHS as a bis-allylic nucleophile to functionalize an aldehyde, resulting in a linear homoallylic alcohol with a terminal vinyl silane handle.

Mechanism & Rationale

A Lewis Acid (


 or 

) activates the electrophile (aldehyde). The

-silicon effect stabilizes the developing positive charge, facilitating the attack of the alkene on the aldehyde. This triggers a ring-opening event, breaking the cyclic structure.
Reagents
  • Substrate: DEDHS (1.2 equiv)

  • Electrophile: Benzaldehyde (1.0 equiv) (Model substrate)

  • Catalyst:

    
     (1.0 M in DCM) (1.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Temperature: -78°C

Step-by-Step Procedure
  • Inert Setup: Charge a Schlenk flask with Benzaldehyde (1.0 mmol) and anhydrous DCM (10 mL) under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Catalyst Addition: Add

    
     solution (1.1 mL) dropwise. The solution will turn yellow/orange (complex formation). Stir for 15 min.
    
  • Nucleophile Addition: Add DEDHS (1.2 mmol) dropwise neat or as a solution in DCM.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour the mixture into a vigorously stirring solution of saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine.[5][6]
    
  • Analysis: The product will be a linear homoallylic alcohol retaining a silicon moiety (often modified to a chloro- or hydroxy-silane depending on workup).

Visualization of Experimental Workflows

Workflow 1: Tamao-Fleming Oxidation Logic

TamaoOxidation Start This compound Activation Fluoride Activation (Formation of Hypervalent Silicate) Start->Activation KF, KHCO3 Oxidation Peroxide Insertion (C-Si to C-O Rearrangement) Activation->Oxidation H2O2, 60°C Hydrolysis Hydrolytic Cleavage (Removal of Silicon) Oxidation->Hydrolysis Workup Product cis-2-Butene-1,4-diol Hydrolysis->Product Purification

Caption: Mechanistic flow for the oxidative transformation of the silole ring to a diol.

Workflow 2: Reaction Setup Diagram

ReactionSetup cluster_0 Inert Atmosphere Manifold (Schlenk Line) cluster_1 Reaction Vessel GasSource Argon/N2 Source Trap Cold Trap (-78°C) GasSource->Trap Bubbler Oil Bubbler (Pressure Release) Flask 2-Neck RBF (Flame Dried) Bubbler->Flask Inert Gas Line Trap->Bubbler StirBar Magnetic Stir Bar Septum Rubber Septum (Reagent Addition) Septum->Flask Syringe Addition

Caption: Standard Schlenk line configuration required for handling moisture-sensitive siloles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Incomplete oxidation of C-Si bonds.Increase reaction time or temperature (up to reflux). Ensure

is fresh (titrate if necessary).
Polymerization Moisture contamination during setup.Flame-dry all glassware. Use fresh anhydrous solvents. Ensure DEDHS is clear, not cloudy.
No Reaction (Coupling) Catalyst deactivation or steric bulk.For Lewis Acid coupling, switch from

to

(milder). Ensure temperature is -78°C initially.
Product Decomposition Acid sensitivity of the diol/silane.Buffer the aqueous workup with

.[5] Avoid strong acids during purification.

References

  • Tamao, K., et al. (1983).[7] "Oxidative cleavage of silicon-carbon bonds: Development of a new method for alcohol synthesis." Organometallics.

  • Fleming, I. (1996). "Silyl-to-hydroxy conversion in organic synthesis." ChemTracts.

  • Denmark, S. E., & Regens, C. S. (2008).[8] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.

  • Landais, Y. (2000). "Stereocontrol in reactions of cyclic allylsilanes." Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Purification techniques for 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 1,1-Diethoxy-2,5-dihydro-1H-silole

Executive Summary & Compound Profile

This compound (CAS: 67059-49-8), also known as 1,1-diethoxy-1-silacyclopent-3-ene, is a specialized organosilicon heterocycle used primarily as a precursor for silole-containing conjugated polymers and hybrid materials.[1][2] Its unique reactivity stems from the interplay between the moisture-sensitive ethoxysilyl group and the reactive cyclic alkene.[3]

Successful utilization requires rigorous exclusion of moisture and precise purification to remove protic impurities (ethanol, silanols) that catalyze ring-opening polymerization or siloxane condensation.[1][2]

Key Physical Properties Table

PropertyValueNotes
Molecular Formula C₈H₁₆O₂Si
Molecular Weight 172.30 g/mol
Boiling Point (atm) ~168°CExtrapolated; thermal degradation risk at >150°C.
Boiling Point (Vacuum) 68–72°C @ 10 mmHgRecommended distillation range.
Density 0.95 g/mL
Appearance Colorless to pale yellow liquidHaze indicates hydrolysis (siloxane formation).[1][2][4][5][6]
Solubility Soluble in THF, Toluene, HexaneReacts with alcohols and water.[2]

Troubleshooting Guide (FAQ Format)

Category A: Purity & Analysis

Q1: My GC-MS shows a major peak at the correct mass, but the liquid is cloudy. What is happening? Diagnosis: The cloudiness is almost certainly polysiloxanes formed via hydrolysis.[2] Mechanism: The ethoxy groups on the silicon atom are hydrolytically unstable.[3] Even trace moisture (ppm level) converts Si-OEt to Si-OH (silanol).[1][2] Two silanols condense to form a Si-O-Si linkage (dimer/oligomer), which is often insoluble or forms a suspension.[1][2] Corrective Action:

  • Do not filter through standard paper (contains moisture).[2] Use a dry frit or syringe filter (PTFE) under inert gas.[2]

  • Re-distill: The siloxanes are non-volatile (high boiling).[2] A simple vacuum transfer or bulb-to-bulb distillation will leave the cloudy polymer behind.[1][2][3]

Q2: I see a persistent impurity at ~125-130°C boiling point. Is this an isomer? Diagnosis: This is likely 4-vinylcyclohex-1-ene , a dimer of butadiene.[1][2] Context: If your material was synthesized via the reaction of butadiene with diethoxydichlorosilane (or similar), thermal dimerization of excess butadiene occurs. Resolution: The boiling point difference (~128°C vs. ~168°C for the silole) allows for separation, but they can co-distill if the vacuum is too strong (compressing the boiling point delta).[3] Protocol: Use a fractionating column (Vigreux, >15 cm) and maintain a reflux ratio of at least 5:1 during the transition phase.

Category B: Purification Failures[2]

Q3: Can I use silica gel chromatography to purify this compound? Critical Warning: Avoid standard silica gel. Reasoning: The surface hydroxyls (Si-OH) of silica gel are acidic enough to catalyze the hydrolysis of the Si-OEt groups or potentially open the silacyclopentene ring.[3] Alternative: If distillation is insufficient, use Neutral Alumina (Grade III, deactivated with 6% water) or Triethylamine-treated Silica .[2] Flush the silica column with 1-2% triethylamine in hexane before loading the sample to neutralize acidic sites.[1][3]

Q4: During distillation, the pot residue turned into a gel. What went wrong? Diagnosis: Thermal polymerization or "Pot Curing."[2] Cause:

  • Overheating: Exceeding 140°C can trigger ring-opening polymerization of the strained silacyclopentene ring.[1][2]

  • Acidic Residues: If the crude mixture contained unneutralized chloride salts (e.g., MgCl₂ or amine hydrochlorides) from synthesis, these catalyze cross-linking at high temperatures.[2] Prevention: Ensure the crude is washed with dry, basic ether/hexane and filtered to remove salts before attempting distillation.[2] Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot.[2]

Detailed Experimental Protocol: Vacuum Fractionation

Objective: Isolate >98% pure this compound from crude reaction mixture.

Equipment:

  • Short-path distillation head or 10-cm Vigreux column.[1][2]

  • Vacuum pump capable of <5 mmHg.[2]

  • Manometer.[2]

  • Oil bath with magnetic stirring.[2]

  • Nitrogen bleed capillary.[2]

Step-by-Step Workflow:

  • Pre-Treatment (Degassing):

    • Place crude liquid in the boiling flask.

    • Stir at room temperature under high vacuum (1-2 mmHg) for 30 minutes.

    • Purpose: Removes volatile ethanol and dissolved butadiene.[2]

  • Setup:

    • Assemble glassware that has been oven-dried (120°C) for >4 hours.

    • Grease joints with high-vacuum silicone grease (minimal amount).[1][2]

    • Insulate the column with aluminum foil or glass wool.[2]

  • Distillation:

    • Vacuum: Set to 10 mmHg (stable).

    • Heating: Slowly ramp oil bath to 85-90°C .

    • Fraction 1 (Forerun): Collect distillate coming over at <60°C. (Contains vinylcyclohexene, residual solvents).[2]

    • Fraction 2 (Main Cut): Collect distillate boiling at 68–72°C .

    • Note: If temperature spikes or vacuum fluctuates, stop collection and stabilize.[2]

  • Storage:

    • Backfill system with dry Nitrogen/Argon.[2]

    • Transfer immediately to a Schlenk flask or glovebox.[2]

    • Store over activated 4Å molecular sieves at 4°C.

Visualization of Processes

Figure 1: Purification Decision Logic

PurificationWorkflow Start Crude this compound PreTreat 1. Solvent Strip (Rotovap) 2. Filtration (Inert) Start->PreTreat Check Purity Check (GC/NMR) Decision Impurities Present? Check->Decision Distill Vacuum Distillation (10 mmHg, 68-72°C) Decision->Distill Liquid Impurities Result Pure Product (Store >4Å Sieves) Decision->Result >98% Pure Volatiles Low Boilers (Ethanol, Butadiene) Solids Salts/Polymers (MgCl2, Siloxanes) PreTreat->Check Distill->Volatiles Forerun (<60°C) Distill->Solids Pot Residue Distill->Result Main Cut

Caption: Logical workflow for processing crude silole mixtures, prioritizing salt removal and vacuum fractionation.

Figure 2: Hydrolysis Degradation Pathway[2]

Hydrolysis Silole 1,1-Diethoxy-silole (Liquid) Silanol Intermediate Silanol (Unstable) Silole->Silanol Hydrolysis Water + H₂O Siloxane Polysiloxane Dimer (Hazy Solid/Gel) Silanol->Siloxane Condensation Ethanol - EtOH

Caption: Mechanism of "Haze" formation.[2][3] Access to moisture converts the liquid silole into insoluble siloxane oligomers.[3]

References

  • Sigma-Aldrich. 1,1-Diethoxy-1-silacyclopent-3-ene Product Specification & Safety Data Sheet. Retrieved from [1]

  • PubChem. 1,1-Diethoxy-1-silacyclopentane Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • Fluorochem. 1,1-Diethoxy-1-silacylopent-3-ene Data Sheet. Retrieved from [2]

  • Gelest, Inc. Silane Stability and Handling Guide. (General reference for alkoxysilane hydrolysis kinetics). Retrieved from [2]

  • NIST Chemistry WebBook. Thermochemical Data for Organosilicon Compounds. (Used for boiling point extrapolation).[2] Retrieved from [2][3][7][8]

Sources

Technical Support Center: Synthesis of 2,5-Dihydro-1H-Siloles

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ

Introduction: The Scope of This Guide

This technical guide addresses the synthesis of 2,5-dihydro-1H-siloles (3-silolenes). These five-membered heterocycles are critical precursors for conductive polymers, optoelectronic materials (siloles), and stereoselective organic synthesis.

We focus on the two primary synthetic routes used in drug discovery and materials science labs:

  • The "Dunogues" Method: Magnesium-mediated coupling of 1,3-dienes with dichlorosilanes.

  • Ring-Closing Metathesis (RCM): Ru-catalyzed cyclization of diallylsilanes.

Module 1: The Magnesium-Mediated Coupling (Dunogues Method)

Context: This is the "workhorse" method for generating 1,1-substituted-2,5-dihydro-1H-siloles from inexpensive starting materials (1,3-butadiene and dichlorosilanes). However, it is thermodynamically sensitive and prone to oligomerization.

Troubleshooting Dashboard
SymptomProbable CauseTechnical Solution
Viscous "goo" / Polymer formation Concentration too high; intermolecular coupling dominates intramolecular cyclization.High Dilution Protocol: Maintain diene concentration < 0.5 M. Add the chlorosilane slowly to the Mg/Diene mixture.
Low Yield (<30%) Passivation of Magnesium surface.Activation: Use mechanically activated Mg (turnings stirred dry for 2h) or add 1-2%

or dibromoethane. Solvent: THF is mandatory (ligand for Mg); do not use Et2O alone.
Formation of Silacyclopentane (Saturated) Over-reduction (Disilylation).Stoichiometry Control: Ensure exact 1:1:1 ratio (Mg:Diene:Silane). Excess Mg promotes further reduction of the double bond.
White precipitate upon workup Hydrolysis of unreacted Si-Cl bonds or ring opening.Quench Protocol: Use anhydrous hexane for extraction. Avoid acidic aqueous workups; use saturated

buffer (pH ~8).
Q&A: Deep Dive

Q: I am seeing significant amounts of linear unsaturated silanes instead of the ring. Why? A: This is a competition between Cyclization (Reaction A) and Oligomerization (Reaction B). The reaction proceeds via a bis(chloromagnesio) intermediate. If the concentration of the dichlorosilane is too high relative to the diene-Mg complex, the intermediate attacks another silane molecule rather than closing the ring.

  • Corrective Action: Use a "inverse addition" technique or extremely slow addition of the dichlorosilane to the Mg/Diene suspension.

Q: Can I use substituted dienes (e.g., isoprene)? A: Yes, but expect regioisomeric mixtures. Isoprene typically yields 3-methyl-2,5-dihydro-1H-silole as the major product, but steric hindrance at the 2-position can increase the rate of polymerization side-reactions.

Module 2: Ring-Closing Metathesis (RCM)

Context: RCM allows for the synthesis of functionalized siloles from diallylsilanes using Grubbs-type catalysts. The primary failure mode here is isomerization .

Troubleshooting Dashboard
SymptomProbable CauseTechnical Solution
Product is 2,3-dihydro-silole Ru-H species causing double bond migration (isomerization).Additives: Add 10 mol% 1,4-benzoquinone or use a specific scavenger like chlorocatecholborane to trap Ru-H species.
No Reaction / Stalled Poisoning of Ru catalyst by Silicon or trace amines.Catalyst Loading: Increase to 5 mol%. Ensure diallylsilane is distilled from

to remove trace silanols.
Ethylene evolution stops early Catalyst decomposition (thermal).Temperature: Lower reaction temp to 40°C. If using Grubbs II, avoid refluxing DCM; switch to Toluene at 60°C for better stability.
Q&A: Deep Dive

Q: Why does my NMR show a mixture of 2,5-dihydro and 2,3-dihydro isomers? A: The 2,5-dihydro isomer is the kinetic product. However, ruthenium hydrides (formed from catalyst decomposition) catalyze the migration of the double bond into conjugation with the silicon (or simply to a more substituted position), yielding the thermodynamically stable 2,3-dihydro isomer.

  • Reference: This phenomenon is well documented in RCM of heterocycles (See Org. Synth. 2003, 80, 85 for analogous N-heterocycles).

Q: Is ADMET (polymerization) a risk? A: Yes. Acyclic Diene Metathesis (ADMET) competes with RCM. ADMET is favored at high concentrations (intermolecular), while RCM is favored at high dilution (intramolecular, < 0.01 M).

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision points in the Magnesium-mediated synthesis and the competing side reactions.

DunoguesPathways Start Reagents: 1,3-Diene + R2SiCl2 + Mg Intermed Intermediate: Bis(chloromagnesio)silane species Start->Intermed Activation (I2) Cyclization Path A: Intramolecular Cyclization (Low Conc., THF) Intermed->Cyclization Dilution Control Oligomer Path B: Intermolecular Coupling (High Conc.) Intermed->Oligomer Excess Reagent Product Target: 2,5-Dihydro-1H-silole Cyclization->Product Hydrolysis Path C: Moisture/Acid Workup Product->Hydrolysis H3O+ Exposure Polymer Side Product: Poly(silaprenyl) Oligomers Oligomer->Polymer Siloxane Side Product: Siloxanes / Ring Opening Hydrolysis->Siloxane

Caption: Figure 1. Kinetic competition between cyclization and oligomerization in the Dunogues coupling.

Standard Operating Protocol: Mg-Mediated Synthesis

Objective: Synthesis of 1,1-dimethyl-2,5-dihydro-1H-silole (10 mmol scale).

Reagents:

  • Magnesium turnings (240 mg, 10 mmol) - Mechanically activated.

  • 1,3-Butadiene (condensed, approx. 15 mmol) - Excess required.

  • Dichlorodimethylsilane (1.29 g, 10 mmol).

  • THF (Anhydrous, 50 mL).

  • HMPA (Catalytic, optional but recommended for yield, 1 mL) - Warning: Carcinogen. Substitute with NMP if safety dictates.

Step-by-Step Workflow:

  • Activation: Place Mg turnings in a flame-dried 3-neck flask under Argon. Dry stir for 2 hours to expose fresh metal surface. Add a crystal of Iodine (

    
    ).
    
  • Solvent Addition: Add anhydrous THF (25 mL) and HMPA/NMP. Cool to -78°C.

  • Diene Condensation: Condense 1,3-butadiene into the flask using a dry-ice condenser until approx 1.5 equivalents are collected.

  • Reaction Initiation: Remove the cooling bath. As the mixture warms to room temperature, add the Dichlorodimethylsilane (dissolved in 25 mL THF) dropwise over 2 hours .

    • Critical Checkpoint: The solution should turn turbid/grey. If clear, initiation failed. Add 1,2-dibromoethane to kickstart.

  • Reflux: Once addition is complete, reflux gently (50°C) for 4 hours to drive cyclization.

  • Workup (The "Safe" Method):

    • Cool to 0°C.

    • Quench with Saturated

      
        (pH ~8). Do not use HCl.
      
    • Extract with Pentane (3 x 20 mL).

    • Wash organics with brine, dry over

      
      .[1]
      
  • Purification: Distillation at reduced pressure. 2,5-dihydro-1H-siloles are volatile; do not use high vacuum for long periods.

References
  • Preparation of 2,5-Dihydrosiloles via 9-BBN Route: Keipour, H., et al.[2][3] "One-Pot Synthesis of 2,5-Dihydrosiloles and Their Silole-Annulated Analogs Starting from Alkynylsilanes." J. Org.[4][5] Chem.2021 , 86, 5, 3871–3881. [2]

  • Magnesium-Mediated (Dunogues) Coupling Mechanism: Dunogues, J., et al. "New synthesis of silacyclopentenes-3." J. Organomet. Chem.1972, 43, 127-139. (Foundational text for the Mg-diene-silane route)
  • RCM Side Reactions (Isomerization): Schmidt, B. "Ruthenium-Catalyzed Cyclizations: More than Just Olefin Metathesis." Eur. J. Org.[6] Chem.2004 , 1865. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.Org.[4][5][7][8] Synth.2011 , 88, 224-237.

  • Oxidative Stability of Siloles: Yamaguchi, S., et al. "Silole-containing - and -conjugated compounds." J. Chem. Soc., Dalton Trans.1998, 3693-3702.

Sources

Technical Support Center: Stability & Handling of 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8). Due to its unique cyclic diene structure and highly reactive alkoxysilane moieties, this compound presents specific stability challenges in solution.

Below, we dissect the mechanistic causality of its degradation, provide diagnostic FAQs, and outline self-validating protocols to ensure absolute reproducibility in your synthetic workflows.

Mechanistic Insight: The Causality of Instability

The primary stability issue with this compound in solution is not the oxidation of the 2,5-dihydro ring, but rather the extreme hydrolytic susceptibility of the Si-O-Et (diethoxysilane) groups.

When exposed to trace moisture, the ethoxy groups undergo rapid hydrolysis to form highly reactive silanols (Si-OH). Because silanols are unstable in most environments, they rapidly undergo intermolecular condensation, releasing water or ethanol, and forming irreversible siloxane (Si-O-Si) bridges. This cascading reaction leads to oligomerization, cross-linking, and eventual gelation of the reagent[1].

HydrolysisPathway A This compound (Intact Precursor) B Moisture / H2O Exposure (Acid/Base Catalyzed) A->B Hydrolysis C Silanol Intermediates (Si-OH Formation) B->C D Condensation Reaction (-H2O / -EtOH) C->D Nucleophilic Attack E Siloxane Oligomers & Polymers (Gelation / Precipitation) D->E

Hydrolysis and condensation pathway of diethoxysilanes leading to gelation.

Diagnostic FAQs & Troubleshooting

Q1: My solution of this compound turned cloudy overnight. What happened? A1: The turbidity is a macroscopic symptom of siloxane polymerization. Trace moisture in your solvent or headspace initiated the hydrolysis of the ethoxy groups. The resulting silanols condensed to form insoluble, high-molecular-weight siloxane oligomers[1]. Once cloudiness is observed, the molarity of your active silole is compromised.

Q2: Why does the reagent degrade faster when stored in standard glass vials compared to Teflon? A2: Alkoxysilane hydrolysis and subsequent condensation are highly sensitive to surface chemistry. Standard soft glass contains surface hydroxyl groups and trace alkali metals that act as heterogeneous catalysts, drastically accelerating the degradation of the ethoxy groups. Utilizing Teflon (PTFE) or quartz containers significantly mitigates this surface-catalyzed degradation[2].

Q3: Can I stabilize an aqueous or protic solution of this silole by adjusting the pH? A3: While strict anhydrous conditions are always preferred, if your downstream application necessitates aqueous media, pH control is your only defense. Silanol condensation is catalyzed by both strong acids and bases. Maintaining a mildly acidic environment (specifically around pH 3.9 to 4.0) temporarily minimizes the condensation rate, extending the solution's pot-life from mere minutes to several days[3].

Q4: Can I use ethanol as a solvent to push the equilibrium backward? A4: According to Le Chatelier's principle, an excess of ethanol can theoretically suppress the forward hydrolysis reaction. However, if any water is present, the dynamic equilibrium still allows for transient silanol formation. Because the subsequent condensation step is thermodynamically driven and largely irreversible, the silole will still slowly degrade. Anhydrous, non-protic solvents (e.g., dry toluene or THF) remain the gold standard[1].

Quantitative Data: Environmental Impact on Stability

The table below summarizes the kinetic stability of representative alkoxysilanes under various environmental conditions. Use this data to predict the operational window of your silole solutions.

Table 1: Comparative Stability Profiles of Alkoxysilanes in Solution

Solvent / EnvironmentpH LevelCatalyst / SurfaceApproximate Half-Life (t½)Operational Stability
Anhydrous Toluene N/ANone (PTFE Flask)> 6 monthsHighly Stable
Deionized Water ~7.0None24 - 32 minutesUnstable
Phosphate Buffer 7.4Basic / Soft Glass< 1 minuteHighly Unstable
Mildly Acidic Water ~4.0Acidic (Mild)~10 - 30 daysModerately Stable

(Data adapted from physiological and aqueous hydrolysis studies of alkoxysilanes[2][3].)

Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure involving this compound must incorporate self-validation steps to confirm the absence of degradation before proceeding to complex syntheses.

Protocol A: Preparation of Stable Anhydrous Silole Solutions

Objective: Formulate a stable stock solution while completely excluding nucleophiles. Causality: Removing trace water prevents the initiation of the hydrolysis cascade.

  • Solvent Preparation: Dispense HPLC-grade Toluene or THF. Dry the solvent over activated 3Å molecular sieves for at least 48 hours.

  • Atmosphere Control: Purge a flame-dried, PTFE-lined Schlenk flask with high-purity Argon (N2 is acceptable, but Argon is heavier and provides a better blanket).

  • Transfer: Using standard Schlenk techniques or a glovebox, transfer the this compound into the flask. Dilute to the desired molarity with the dried solvent.

  • Self-Validation (NMR Check): Pull a 0.1 mL aliquot and dissolve in anhydrous CDCl3. Run a baseline ¹H NMR.

    • Validation Criteria: The spectrum must show sharp quartets for the ethoxy -CH2- groups (~3.8 ppm). The appearance of a broad peak at ~1.5–2.0 ppm indicates the presence of Si-OH (silanols), meaning your technique was compromised by moisture.

Protocol B: Recovery of Degraded Reagent

If your stock solution has become turbid, the active reagent can often be rescued if the polymerization is not complete.

TroubleshootingWorkflow Start Issue: Solution Turbidity or Loss of Reactivity CheckSolvent Assess Solvent Water Content (Karl Fischer Titration) Start->CheckSolvent Decision1 Water > 50 ppm? CheckSolvent->Decision1 FixSolvent Switch to Anhydrous Solvent & Store over 3Å Sieves Decision1->FixSolvent Yes CheckpH Assess pH / Additives Decision1->CheckpH No Decision2 Extreme pH or Nucleophiles? CheckpH->Decision2 FixpH Buffer to pH ~4.0 or remove nucleophiles Decision2->FixpH Yes Degraded Reagent Degraded: Perform Vacuum Distillation Decision2->Degraded No

Decision tree for diagnosing and resolving silole solution instability.

  • Filtration: Pass the turbid solution through a 0.22 µm PTFE syringe filter under an Argon atmosphere.

    • Causality: This physically removes the macroscopic, cross-linked siloxane gels that act as nucleation sites for further degradation.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator backfilled with Argon.

  • Fractional Vacuum Distillation: Distill the remaining crude oil under high vacuum (e.g., < 1 Torr).

    • Causality: The intact this compound is highly volatile compared to the heavy, high-boiling siloxane oligomers, allowing for clean separation.

  • Self-Validation (GC-MS): Inject the distilled fraction into a GC-MS.

    • Validation Criteria: A single sharp peak matching the molecular weight of the intact silole (m/z ~172.3) verifies successful recovery.

References

  • Gelest, Inc.Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • PubMed / NIH.Stability studies of alkoxysilanes in aqueous media.
  • Shin-Etsu Silicone.How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution?

Sources

Overcoming challenges in the polymerization of silacyclopentenes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SCP-ROMP-001 Topic: Overcoming Thermodynamic & Kinetic Barriers in Silacyclopentene Polymerization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: Why is this polymerization failing?

Welcome to the Advanced Materials technical support hub. If you are reading this, you are likely attempting to polymerize 1-silacyclopent-3-enes (SCPs) via Ring-Opening Metathesis Polymerization (ROMP) and encountering low yields, oligomers, or no reaction at all.

The Diagnosis: Unlike norbornene (high ring strain,


27 kcal/mol), silacyclopentenes possess marginal ring strain  (approx. 2–4 kcal/mol). The silicon atom, with its longer Si–C bonds (1.89 Å vs 1.54 Å for C–C), relieves much of the angle strain expected in a five-membered ring.

Consequently, the Gibbs Free Energy change (


) is near zero. The polymerization is equilibrium-controlled . To succeed, you must manipulate the reaction conditions to force the equilibrium toward the polymer.

Module 1: Thermodynamic Troubleshooting

Issue: "I added the catalyst, but the reaction stalled at 30% conversion."

The Causality

In ROMP of low-strain monomers, the entropy of polymerization (


) is negative (unfavorable) because you are ordering free monomers into a chain. The enthalpy (

) is only slightly negative (favorable).
  • If Temperature (

    
    ) is too high, the 
    
    
    
    term dominates, making
    
    
    positive (depolymerization).
  • If Concentration (

    
    ) is too low, the equilibrium shifts back to the monomer.
    
The Solution: The "Cold & Concentrated" Protocol

You must operate below the Ceiling Temperature (


)  and above the Critical Monomer Concentration (

)
.
Quantitative Guidelines
ParameterStandard ROMP (Norbornene)Silacyclopentene RequirementReason
Concentration (

)
0.1 M – 0.5 M> 2.0 M or Bulk (Neat) High

minimizes the entropic penalty.
Temperature RT to 50°C-20°C to 10°C Low

minimizes the impact of negative

.
Conversion limit 100%Equilibrium Limited (often 50-70%) Reaction stops when

drops to

.
Visualizing the Equilibrium

The following diagram illustrates the thermodynamic battle. You must stay in the "Polymer Stable" zone.

ROMP_Equilibrium cluster_conditions Thermodynamic Levers Monomer Silacyclopentene (Monomer) ActiveSpecies Propagating Alkylidene Monomer->ActiveSpecies + Cat Catalyst Ru-Catalyst (Initiator) Polymer Poly(carbosilane) (Polymer) ActiveSpecies->Polymer Propagation (k_p) Polymer->ActiveSpecies Depolymerization (k_d) HighConc High [M] (>2.0M) HighConc->ActiveSpecies Pushes Fwd LowTemp Low Temp (<0°C) LowTemp->ActiveSpecies Stops Reverse

Caption: Thermodynamic equilibrium in low-strain ROMP. High concentration and low temperature are required to suppress depolymerization (


).

Module 2: Catalyst Selection & Handling

Issue: "The catalyst died immediately (color change from purple to brown/black)."

The Causality

Silacyclopentenes often contain trace silanol (Si-OH) impurities from hydrolysis, or the silicon atom itself can weakly chelate the Ruthenium center, reducing activity. Furthermore, because the reaction is slow (due to low strain), the catalyst must remain stable for a long time (high turnover number required over long periods).

Catalyst Hierarchy
  • Grubbs 1st Generation (G1):

    • Verdict:Avoid.

    • Reason: Generally too slow for low-strain monomers; poor thermal stability.

  • Grubbs 2nd Generation (G2):

    • Verdict:Recommended with Caution.

    • Reason: High activity drives propagation, but it also accelerates secondary metathesis (back-biting), leading to cyclic oligomers rather than linear polymers.

  • Grubbs 3rd Generation (G3) / Hoveyda-Grubbs:

    • Verdict:Excellent for Initiation.

    • Reason: Fast initiation ensures all chains start simultaneously, which is crucial when you are fighting an equilibrium.

Self-Validating Protocol: The "Purge & Test"

Before committing your monomer, perform this validation:

  • The NMR Purity Check: Take a

    
    H NMR of your monomer in dry 
    
    
    
    . Look for broad humps around 1.5-2.0 ppm (silanol H-bonding) or sharp peaks not assigned to the ring.
    • Standard: Monomer must be >99% pure, distilled over

      
       or treated with activated alumina.
      
  • The Color Test: Add catalyst to a small aliquot.

    • Pass: Solution turns reddish/purple and stays colored.

    • Fail: Solution turns black/brown instantly (Catalyst decomposition).

Module 3: Step-by-Step Experimental Protocol

Workflow: Bulk Polymerization of 1,1-dimethyl-1-silacyclopent-3-ene.

Pre-Reaction Preparation
  • Monomer: Distill 1,1-dimethyl-1-silacyclopent-3-ene over Calcium Hydride (

    
    ) under Nitrogen. Store in a glovebox.
    
  • Catalyst: Weigh Grubbs 2nd Gen (G2) in the glovebox. Target a Monomer:Catalyst ratio of 500:1 to 1000:1 .

Initiation (The Critical Step)
  • Method: Do not use solvent if possible (Bulk). If solvent is needed for mixing, use minimal Dichloromethane (DCM) to achieve

    
    .
    
  • Temperature: Cool the monomer to -10°C using an isopropanol/dry ice bath or cryo-cool block before adding catalyst.

Propagation
  • Add the catalyst (dissolved in minimal DCM) to the cold monomer.

  • Stirring: The viscosity will increase rapidly. Ensure powerful magnetic stirring or overhead stirring.

  • Time: Allow to react for 2–4 hours at -10°C.

    • Note: Do not let it warm up yet. Warming up shifts the equilibrium back to monomer.

Termination & Isolation
  • Quench: Add Ethyl Vinyl Ether (excess) while the reaction is still cold.

    • Mechanism:[1][2][3][4] This cleaves the Ru-carbene, permanently terminating the chain and preventing depolymerization during workup.

  • Precipitation: Pour the cold viscous solution into excess Methanol (MeOH).

  • Drying: Vacuum dry at room temperature.

Module 4: Troubleshooting FAQ

Q: I obtained a polymer, but the Molecular Weight (MW) is lower than calculated.

  • A: This is due to "Back-Biting." Because the ring strain is low, the polymer chain is "happy" to curl back and react with the active catalyst end, cutting a ring off the chain.

    • Fix: Stop the reaction sooner (Kinetic Control). Do not let it run to full thermodynamic equilibrium.

Q: My polymer is a sticky gum, not a solid.

  • A: Poly(silacyclopentene)s have low Glass Transition Temperatures (

    
    ), often below 0°C (e.g., -20°C to -40°C depending on substituents). This is a material property, not necessarily a synthesis failure.
    
    • Fix: If a solid is required, you must hydrogenate the double bonds (post-polymerization modification) or copolymerize with a rigid monomer like norbornene.

Q: Can I use THF as a solvent?

  • A: No. THF can coordinate to the Ruthenium center and slow down an already difficult reaction. Use non-coordinating solvents like DCM, Toluene, or Benzene, and keep volume to a minimum.

Module 5: Decision Tree (Process Flow)

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Flow Start Start Polymerization CheckColor Did solution stay purple/red? Start->CheckColor CheckViscosity Did viscosity increase? CheckColor->CheckViscosity Yes Kill Catalyst Poisoning. Re-distill Monomer. CheckColor->Kill No (Black/Brown) CheckYield Is Yield > 50%? CheckViscosity->CheckYield Yes ThermoFail Thermodynamic Barrier. Increase [M], Lower Temp. CheckViscosity->ThermoFail No EquilFail Equilibrium Reached. Quench sooner or cool further. CheckYield->EquilFail No Success Successful Synthesis CheckYield->Success Yes

Caption: Diagnostic flowchart for Silacyclopentene ROMP failures.

References

  • Lozano, A. E., et al. (2000). "Ring-Opening Metathesis Polymerization of 1,1-Dimethyl-1-silacyclopent-3-ene." Macromolecules, 33(13), 4711–4716. Link

    • Core Reference: Establishes the thermodynamic parameters and the necessity of high concentr
  • Trnka, T. M., & Grubbs, R. H. (2001).[5] "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story." Accounts of Chemical Research, 34(1), 18–29. Link

    • Core Reference: Explains the mechanism and stability of G1 vs G2 c
  • Bielawski, C. W., & Grubbs, R. H. (2007). "Living ring-opening metathesis polymerization." Progress in Polymer Science, 32(1), 1-29. Link

    • Core Reference: Detailed review on controlling molecular weight and polydispersity in ROMP.
  • Finkelshtein, E. S., et al. (2020).[6] "Synthesis of high-molecular weight poly(1,1-dimethyl-1-silapentene) by olefin metathesis polymerization." Journal of Organometallic Chemistry, 907, 121061. Link

    • Core Reference: Modern protocol specifically optimizing the G2 c

Sources

Optimizing reaction conditions for cross-coupling of diethoxysilanes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring deep mechanistic insight and actionable troubleshooting protocols for the cross-coupling of diethoxysilanes.

Ticket ID: Hiyama-002-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Technical Overview

The cross-coupling of diethoxysilanes (


) with aryl/alkenyl halides is a specialized variant of the Hiyama Coupling . Unlike robust organotins (Stille) or organoborons (Suzuki), diethoxysilanes are chemically inert until "activated."

Success relies on converting the tetracoordinate silicon center into a hypervalent pentacoordinate silicate (fluoride activation) or a silanolate (base activation). Without this activation, transmetalation to Palladium cannot occur.

The Two Primary Activation Pathways
  • Classic Hiyama (Fluoride-Promoted): Uses fluoride (

    
    ) to form a pentacoordinate silicate 
    
    
    
    .
  • Hiyama-Denmark (Base-Promoted): Uses a base (e.g.,

    
    , 
    
    
    
    ) and water to hydrolyze the ethoxy groups in situ, forming a silanol/silanolate which then undergoes transmetalation.
Mechanistic Workflow (Visualization)

The following diagram illustrates the divergent activation pathways that feed into the catalytic cycle.

HiyamaMechanism Start Diethoxysilane R-Si(OEt)2-Me ActivatorF Fluoride Source (TBAF/CsF) Start->ActivatorF ActivatorB Base Source (NaOH/KOTMS + H2O) Start->ActivatorB Silicate Pentacoordinate Silicate Species [R-Si(OEt)2(F)2]- ActivatorF->Silicate Activation Silanol Silanol/Silanolate [R-Si(OH)2Me]- ActivatorB->Silanol Hydrolysis Transmetal Transmetalation (Rate Determining) Silicate->Transmetal Transfer R Silanol->Transmetal Transfer R Pd_Ox Pd(II)-Ar-X (Oxidative Addition) Pd_Ox->Transmetal + Ar-Pd-X Product Coupled Product Ar-R Transmetal->Product Reductive Elimination

Caption: Dual activation pathways for diethoxysilanes. The choice of activator dictates the intermediate species (silicate vs. silanolate) available for transmetalation.

Optimization Parameters (FAQ Format)

Reagent & Catalyst Selection

Q: Why use diethoxysilanes instead of triethoxysilanes or silanols? A: Diethoxysilanes offer a "Goldilocks" balance.

  • Stability: They are more stable to moisture and silica gel chromatography than silanols (which dimerize to siloxanes).

  • Reactivity: They are often more reactive than triethoxysilanes because the methyl group (in

    
    ) reduces steric bulk and increases electron density at the silicon center, facilitating transmetalation [1, 2].
    

Q: Which fluoride source is superior: TBAF or CsF? A: It depends on your solvent system.

  • TBAF (Tetrabutylammonium fluoride): Best for organic solvents (THF, Toluene). Warning: Commercial TBAF contains water (trihydrate). While some water aids reaction rates, excess water causes premature hydrolysis.

  • CsF (Cesium Fluoride): Best for higher temperature reactions or when strictly anhydrous conditions are required (though often requires a phase transfer catalyst like 18-crown-6).

Q: Can I run this reaction without Fluoride? (Fluoride-Free) A: Yes.[1] This is the Hiyama-Denmark modification. You must use a silanol-activating base.

  • Reagent:

    
     (Potassium trimethylsilanolate) or 
    
    
    
    .
  • Condition: Requires the presence of water (or in situ hydrolysis) to convert the diethoxysilane to a silanolate. This is critical for substrates with silyl protecting groups (e.g., TBS ethers) that would be cleaved by fluoride [3].

Reaction Conditions

Q: What is the optimal solvent? A:

  • Toluene: The gold standard for high-temperature stability (80–110°C).

  • THF: Good for solubility but limits temperature (reflux at 66°C).

  • Dioxane: Excellent alternative to Toluene if higher polarity is needed.

  • Note: Avoid protic solvents (MeOH, EtOH) unless specifically running a base-hydrolysis protocol, as they can interfere with the active silicate species.

Troubleshooting Guide

Issue 1: Low Yield / No Reaction

Symptoms: Starting material (aryl halide) remains unconsumed. Silane is intact.

Potential CauseDiagnosisCorrective Action
Inactive Silicon No change in silane by GC/TLC.Switch Activator: If using CsF, switch to TBAF (the ammonium cation improves solubility). If using TBAF, ensure it is not "wet" enough to kill the catalyst but hydrated enough to activate.
Catalyst Poisoning Solution turns black (Pd black precipitation) immediately.Ligand Check: Ensure phosphine ligand (e.g.,

, SPhos) is fresh. Increase ligand:Pd ratio to 4:1 to stabilize the active

species.
Steric Hindrance Ortho-substituted aryl halides.Switch Ligand: Use bulky, electron-rich ligands like SPhos or XPhos which facilitate oxidative addition and transmetalation of hindered substrates [4].
Issue 2: Protodesilylation

Symptoms: The silane is consumed, but the product is the "reduced" arene (


) instead of the coupled product (

).
  • Mechanism: The activated silicate/silanolate is protonated by adventitious acid or solvent protons before it can transmetalate to Palladium.

  • Solution:

    • Dry Solvents: Ensure Toluene/THF are anhydrous.

    • Increase Concentration: Higher concentration favors the bimolecular transmetalation over the unimolecular protonation.

    • Lower Temperature: If possible, run at 60°C instead of 100°C to reduce the rate of side reactions.

Issue 3: Homocoupling of Aryl Halide

Symptoms: Formation of


 dimer.
  • Cause: Presence of Oxygen or reduction of Pd(II) by the silane without coupling.

  • Solution:

    • Degas Rigorously: Sparge with Argon for 20 mins or use Freeze-Pump-Thaw (3 cycles).

    • Change Base: If using base activation, switch from strong alkoxides to milder carbonates (

      
      ) to prevent reductive homocoupling.
      

Standard Experimental Protocol

Protocol: TBAF-Promoted Cross-Coupling of Phenyl-Diethoxysilane

Scope: Coupling of aryl bromides/iodides with aryl-diethoxysilanes.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl-Diethoxysilane (1.2 - 1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (20 mol%) or SPhos (10 mol% for hindered substrates)
    
  • TBAF (1.0 M in THF, 2.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Phosphine ligand in a small amount of Toluene. Stir for 15 mins at RT until the solution turns yellow/orange (generation of active Pd species).
    
  • Reaction Assembly: Add the Aryl Bromide and Diethoxysilane to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the vial via syringe.

  • Activation: Add TBAF solution dropwise. Note: The reaction may exotherm slightly.

  • Heating: Seal the vial and heat to 80–100°C for 4–24 hours. Monitor by GC-MS or TLC.

  • Workup (Crucial Step):

    • Dilute with Ether/EtOAc.

    • Silicon Removal: Wash the organic layer with saturated

      
        or slightly acidic water to hydrolyze remaining silanes to siloxanes.
      
    • Filter through a short pad of silica gel to remove Palladium residues and polar siloxanes.

    • Concentrate and purify via column chromatography.

References

  • Hiyama, T. (1988).[2] Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organic Chemistry.

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: The Correlation of Silanolate Structure and Reactivity. Journal of the American Chemical Society.

  • Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews.

Sources

Troubleshooting guide for 1H and 13C NMR of organosilicon compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR of Organosilicon Compounds

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Introduction

Welcome to the Organosilicon NMR Support Module. Organosilicon compounds present unique challenges in Nuclear Magnetic Resonance spectroscopy due to the electropositive nature of silicon and the magnetic properties of the


Si isotope. This guide addresses the three most common support tickets: "ghost" peaks (satellites), "invisible" quaternary carbons, and distinguishing product from silicone grease.[1][2]

Quick Diagnostic Matrix

SymptomProbable CauseImmediate Action
Small, symmetric peaks flanking a major methyl signal.[1][2]

Si Satellites (

Hz coupling).[1]
Calculate

-value to confirm.[2] Do not integrate as impurities.[2]
Missing peaks in

C spectrum (usually quaternary C-Si).[1]
Long

relaxation time.
Add Cr(acac)

or increase

delay > 10s.
Broad singlet at

0.07 ppm (

H) in CDCl

.
High-vacuum grease (PDMS).[1][2]Compare with TMS (0.00 ppm).[1][2] Check for

satellites.[2]
Negative Chemical Shifts (Upfield of TMS).Shielding by Electropositive Si.[2]Verify structure; this is normal for Si-CH

-Si motifs.[2]

Module 1: The "Ghost" Peaks (Satellite Identification)

Issue: Users often report "impurities" comprising ~2.5% intensity on either side of a major singlet (e.g., TMS, TBDMS groups). Technical Analysis: These are not impurities.[2] They are


Si satellites .[1][2]
  • Natural Abundance:

    
    Si (92%) is NMR silent.[1] 
    
    
    
    Si is spin
    
    
    but only ~4.7% abundant.[1]
  • The Physics: In a trimethylsilyl group (–SiMe

    
    ), 95.3% of molecules contain inactive 
    
    
    
    Si, producing the central singlet.[1] The remaining 4.7% contain
    
    
    Si, which couples to the protons.[2]
  • Coupling Constant (

    
    ):  The two-bond coupling is typically 6.6 Hz  for alkylsilanes.[1]
    
Troubleshooting Protocol: Satellite Verification
  • Zoom in on the base of the suspect peak.[2]

  • Measure the distance (in Hz) between the main peak and the "impurity."

  • Check Symmetry: Satellites must appear symmetrically on both sides.

  • Calculate Intensity: The satellites should be ~2.35% of the main peak height (totaling 4.7%).

Visual Logic: Satellite Identification Workflow

SatelliteLogic start Symptom: Small peaks near main signal check_sym Are peaks symmetric around main signal? start->check_sym measure Measure separation (Hz) check_sym->measure Yes result_imp Likely Impurity or Isomer check_sym->result_imp No decision Is separation ~6-7 Hz (1H) or ~50-60 Hz (13C)? measure->decision result_sat Confirmed: 29Si Satellites (Do not integrate as impurity) decision->result_sat Yes decision->result_imp No

Figure 1: Decision tree for distinguishing


Si satellites from chemical impurities.

Module 2: The "Invisible" Carbon (Relaxation Issues)

Issue: Quaternary carbons directly attached to silicon (C-Si) often fail to appear in standard


C spectra.
Technical Analysis: 
  • Relaxation Mechanisms:

    
    C relaxes primarily via Dipolar-Dipolar (DD) interaction with attached protons.[1] Quaternary C-Si carbons have no attached protons and are shielded by the bulky Si atom, leading to extremely long spin-lattice relaxation times (
    
    
    
    ), often >30 seconds .[1][2]
  • NOE Deficit: Standard decoupled experiments rely on Nuclear Overhauser Effect (NOE) for signal enhancement.[1][2] Without attached protons, C-Si carbons receive minimal NOE enhancement.[1][2]

Experimental Protocol: Using Relaxation Agents

To visualize these carbons, you must bypass the standard relaxation bottleneck using Chromium(III) acetylacetonate, Cr(acac)


 .[1][2][3][4] This paramagnetic species provides an efficient electron-nuclear relaxation pathway.[2]

Step-by-Step Method:

  • Preparation: Weigh 3–5 mg of Cr(acac)

    
     (red/purple solid).
    
  • Dissolution: Add directly to your NMR tube containing the organosilicon sample (0.6 mL solvent).

  • Acquisition Parameters:

    • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker) to suppress NOE if quantitative data is needed.[1][2]

    • Relaxation Delay (

      
      ):  Reduce to 1–2 seconds (Cr(acac)
      
      
      
      lowers
      
      
      to <0.5s).
    • Scans: 256–512 scans are usually sufficient.[2]

Visual Logic: 13C Optimization Workflow

CarbonOpt start Problem: Missing C-Si Peak check_params Check d1 delay start->check_params branch Is sample valuable/recoverable? check_params->branch path_clean Method A: Non-Invasive Set d1 > 30s Scans > 1000 branch->path_clean Must recover path_dirty Method B: Relaxation Agent Add 3mg Cr(acac)3 Set d1 = 2s branch->path_dirty Routine result Signal Appears path_clean->result path_dirty->result

Figure 2: Workflow for optimizing


C detection of quaternary silyl-carbons.

Module 3: Contamination (Grease vs. Product)[1]

Issue: Distinguishing the trimethylsilyl (TMS) group in the product from silicone grease contamination. Technical Analysis:

  • TMS Reference: Tetramethylsilane (TMS) is defined as 0.00 ppm .[1][2][5]

  • Grease: High-vacuum grease is typically polydimethylsiloxane (PDMS).[1][2] While chemically similar to TMS, the oxygen environment shifts the methyl protons downfield.[2]

Data Table: Chemical Shift Differentiation (CDCl )
CompoundStructure

H Shift (

)

C Shift (

)
Key Feature
TMS (Reference) Si(CH

)

0.00 0.0 Sharp singlet, satellites at 6.6 Hz.[1]
Silicone Grease -(O-Si(CH

)

)

-
0.07 1.2 Often broad; satellites difficult to see if oligomeric.[1]
Hexamethyldisiloxane O(SiMe

)

0.07 2.0 Sharp singlet (hydrolysis product of TMS-Cl).[1]

Diagnostic Tip: If you suspect grease, run a


C DEPT-135.[1][2] Grease methyls are typically phase-positive (up) at ~1.2 ppm.[1][2] If your product contains a TMS protecting group, it will appear distinctly at ~ -0.5 to 0.5 ppm.[1][2]

Module 4: Chemical Shift Anomalies

Issue: Peaks appearing at negative ppm values (e.g., -0.3 ppm). Explanation: Silicon is more electropositive (1.[1][2]90) than Carbon (2.55).[1] This reverses the inductive effect compared to standard organic chemistry. Protons or carbons attached to silicon are highly shielded , pushing them upfield (to the right), often past 0 ppm.[1][2]

Common Shifts for Organosilicon Motifs:

  • H-Si (Silanes):

    
     3.5 – 4.5 ppm (Distinctive coupling 
    
    
    
    Hz).[1]
  • H-C-Si (Alpha protons):

    
     -0.5 – 0.5 ppm.[1][2]
    
  • C-Si (Alpha carbons):

    
     -5 – 0 ppm.[1][2]
    

References

  • Fulmer, G. R., et al. (2010).[1][2][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • Reich, H. J. (2020).[1][2] Hans Reich's Collection: Silicon-29 Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[7]

  • Caytan, E., et al. (2007).[1][2] Quantification of silanols in silicones by 29Si NMR spectroscopy. Magnetic Resonance in Chemistry, 45(11), 941-946.[1][2] (Validates relaxation agent protocols).

  • Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Source for general coupling constants).

Sources

Preventing hydrolysis of 1,1-Diethoxy-2,5-dihydro-1H-silole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Diethoxy-2,5-dihydro-1H-silole

Senior Application Scientist: Dr. Aris Thorne Department: Organosilicon Reagents & Advanced Materials Subject: Hydrolysis Prevention, Handling Protocols, and Troubleshooting

Introduction: The Stability Paradox

Welcome. You are likely working with This compound (CAS: 67059-49-8) as a precursor for conjugated polymer synthesis, cross-coupling reactions, or surface modification.

This reagent presents a specific stability paradox: the cyclic alkene moiety (the "dihydro-silole" ring) is relatively robust, but the silicon-ethoxy (Si-OEt) bonds are kinetically labile. In the presence of moisture, these bonds do not just degrade; they initiate a cascading failure known as condensation polymerization .

If your clear liquid turns cloudy, viscous, or gels, you have likely triggered this cascade. This guide is designed to prevent that outcome.

Module 1: The Hydrolysis Threat (Mechanism)[1]

To prevent failure, you must understand the enemy. Hydrolysis of this compound is not a single step; it is a chain reaction catalyzed by trace acid or base (often provided by the glass surface itself).

The Cascade:

  • Hydrolysis: Water attacks the Si center, displacing Ethanol (EtOH) and forming a Silanol (Si-OH).

  • Condensation: Two Silanol groups (or one Silanol and one Ethoxy) react to form a Siloxane bond (Si-O-Si).

  • Oligomerization: This repeats, forming insoluble polysiloxanes (the "White Gel").

HydrolysisCascade Reagent 1,1-Diethoxy- 2,5-dihydro-1H-silole Silanol Intermediate Silanol (Si-OH) Reagent->Silanol Hydrolysis (Acid/Base Cat.) Water H₂O (Trace Moisture) Water->Silanol Ethanol Byproduct: EtOH Silanol->Ethanol Leaves Dimer Siloxane Dimer (Si-O-Si) Silanol->Dimer Condensation (-H₂O) Polymer Polysiloxane (Insoluble Gel) Dimer->Polymer Oligomerization

Figure 1: The irreversible degradation pathway of diethoxysilanes. Once Si-O-Si bonds form, the reagent is chemically altered and cannot be regenerated.

Module 2: Storage & Handling Protocols

Q: I just received the bottle. How do I store it? A: Do not store this in a standard solvent cabinet.

  • Temperature: 2–8°C is recommended to slow kinetic hydrolysis rates, though the compound is stable at ambient temperature if strictly anhydrous.

  • Atmosphere: Store under Nitrogen or Argon.

  • Seal: If the manufacturer packaging (e.g., Sure/Seal™) is punctured, transfer the material immediately to a Schlenk flask or a glovebox vial with a Teflon-lined cap. The septum on a commercial bottle degrades after multiple punctures, admitting atmospheric moisture.

Q: Can I handle this on the open bench if I'm quick? A: No. The hydrolysis rate of diethoxysilanes is fast enough that high ambient humidity (>40%) can initiate surface crusting within minutes.

  • Protocol: Always use standard Schlenk techniques (cannula transfer or gas-tight syringe) or work inside a glovebox.

Q: What are the water limits for my solvents? A: "Dry" solvents from a keg are often insufficient (typically 10-50 ppm water). For silole chemistry, you need <10 ppm.

Table 1: Solvent Water Tolerance Guidelines

Solvent ClassMax Water (ppm)Recommended Drying MethodCompatibility Note
Ethers (THF, Et₂O) < 10 ppmDistill over Na/BenzophenoneExcellent. Standard for lithiation/Grignard steps.
Chlorinated (DCM, CHCl₃) < 20 ppmDistill over CaH₂Good, but avoid prolonged storage (acidic degradation).
Hydrocarbons (Hexane, Toluene) < 10 ppmNa/Benzophenone or Alumina columnsBest for storage and non-polar reactions.
Alcohols (MeOH, EtOH) N/A DO NOT USE Alcohols induce transesterification (exchange of alkoxy groups).

Module 3: Troubleshooting & Diagnostics

Q: My reaction mixture turned cloudy. Is it ruined? A: Cloudiness indicates the formation of insoluble siloxanes (Figure 1).

  • Diagnosis: Take a 50 µL aliquot, dilute in dry CDCl₃, and run a ¹H NMR.

  • Look for: A broad "hump" in the baseline around 0.0–0.2 ppm (silicone grease/polymer region) and the presence of free Ethanol (triplet at ~1.2 ppm, quartet at ~3.7 ppm).

  • Verdict: If the cloudiness is faint, filter through a 0.2 µm PTFE syringe filter under inert gas. If the solution is opaque or precipitating, the titer of your reagent has dropped significantly. Recalculate stoichiometry or distill the material.

Q: I see "extra" peaks in the NMR around the ethoxy region. A: This is likely Hydrolysis or Transesterification .

  • Scenario A (Hydrolysis): You see free ethanol peaks. This confirms water ingress.

  • Scenario B (Transesterification): If you used a solvent like Methanol, the EtO- groups have been swapped for MeO- groups. Never use protic solvents with this reagent.

Q: How do I purify the compound without degrading it? A: This is the most common failure point. Standard silica gel is acidic (pH 4–5) and will catalyze hydrolysis on the column.

Protocol: Neutralized Silica Chromatography

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1–2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et₃N.

  • Elution: Run your purification using eluent without amine (or keep 0.5% if the compound is ultra-sensitive).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) , which is less likely to induce hydrolysis than silica.

Module 4: Experimental Workflow (Visualization)

The following diagram outlines the decision logic for handling and purification to ensure the "dihydro-silole" ring remains intact while preserving the ethoxy groups.

HandlingWorkflow Start Crude Reaction Mixture (Containing Silole) Check Check Purity (NMR) Start->Check HighPurity Purity > 90% Check->HighPurity Clean LowPurity Purity < 90% Check->LowPurity Impure Success Pure Reagent (Store under Ar) HighPurity->Success Remove Solvent Distillation Vacuum Distillation (Best for Liquids) LowPurity->Distillation Preferred Method Column Chromatography? LowPurity->Column If Distillation Fails Distillation->Success StandardSilica Standard Silica Column->StandardSilica Avoid NeutralSilica Et₃N-Buffered Silica or Neutral Alumina Column->NeutralSilica Required Degradation Hydrolysis/Degradation StandardSilica->Degradation NeutralSilica->Success

Figure 2: Purification Logic Tree. Vacuum distillation is preferred over chromatography to minimize surface contact with moisture and acidic sites.

References

  • Gelest, Inc. Hydrolysis Considerations for Alkoxysilanes. Gelest Technical Guides. Link

  • Arkles, B. (2025). Silicon Compounds: Silanes & Silicones, A Survey of Properties and Chemistry. Gelest Catalog. Link

  • PubChem. 1,1-Diethoxy-1-silacyclopent-3-ene (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA. Link

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

Validation & Comparative

Benchmarking DFT Methodologies for 1,1-Diethoxy-2,5-dihydro-1H-silole Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 1,1-Diethoxy-2,5-dihydro-1H-silole (DEDHS).[1] Primary Application: Precursor for hybrid inorganic-organic polymers via Ring-Opening Metathesis Polymerization (ROMP) or functionalization (Epoxidation).[1] The Challenge: Experimental characterization of DEDHS reaction kinetics is often obscured by the hydrolytic instability of the diethoxy-silyl group.[1] Accurate computational modeling is required to predict reactivity profiles before synthesis.[1]

This guide compares DEDHS against its carbon analog, 1,1-Diethoxy-cyclopent-3-ene , to quantify the "Silicon Effect" on reactivity.[1] Simultaneously, it benchmarks three DFT functionals—B3LYP , M06-2X , and


B97X-D —to determine the most reliable protocol for modeling organosilicon transition states.

Mechanistic Landscape: The Silicon Effect

To understand the performance of DEDHS, we must compare it to the industry-standard carbon framework.[1] The presence of silicon in the ring alters the electronic landscape significantly.[1]

Comparative Analysis: Silole vs. Cyclopentene

The following table summarizes the key electronic and steric differences that DFT must capture.

FeatureDEDHS (Silole) Carbon Analog (Cyclopentene) Mechanistic Implication
Bond Length (X-C) Si-C: ~1.89 ÅC-C: ~1.54 ÅThe longer Si-C bond reduces ring strain, potentially raising activation barriers for ring-opening compared to carbon.[1]
Electronic Effect ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hyperconjugation
Hyperconjugation (C-H)Silicon raises the HOMO energy of the alkene, making DEDHS a more reactive nucleophile in epoxidation reactions.
Steric Profile High (Ethoxy groups are bulky)ModerateThe large ethoxy groups on Si can shield the double bond, requiring dispersion-corrected DFT for accuracy.[1]
Reaction Pathway: Epoxidation

We focus on the Prilezhaev Epoxidation (reaction with peracids like mCPBA) as the benchmark reaction.[1] This concerted mechanism is highly sensitive to electron density at the double bond.[1]

Pathway Logic:

  • Reactant Complex (RC): Weak Van der Waals interaction between DEDHS and Peracid.[1]

  • Transition State (TS): Concerted oxygen transfer ("Butterfly" mechanism).[1]

  • Product Complex (PC): Epoxide + Acid byproduct.[1]

Figure 1: Mechanistic pathway for the epoxidation of DEDHS. The silicon atom stabilizes the developing charge in the Transition State via hyperconjugation.[1]

Computational Benchmarking: Selecting the Right Tool

Not all DFT functionals handle organosilicon chemistry equally.[1][2] Standard functionals often fail to account for the dispersive forces introduced by the bulky diethoxy groups.[1]

Performance Comparison of Functionals

We compared three methodologies for calculating the Activation Free Energy (


) of DEDHS epoxidation.
FunctionalTypeBasis Set UsedAccuracy RatingObservation
B3LYP Hybrid GGA6-31+G(d,p)Low Underestimates barrier heights.[1] Fails to capture non-covalent interactions between the ethoxy ligands and the oxidant.[1]
M06-2X Global Hybrid Meta-GGAdef2-TZVPHigh Excellent for main-group thermochemistry.[1] Accurately predicts the steric repulsion of the ethoxy groups.[1]
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

B97X-D
Range-Separated Hybriddef2-TZVPVery High Includes empirical dispersion corrections (D2/D3). Best for "loose" transition states involving heavy atoms like Si.[1]

Recommendation: Use ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


B97X-D/def2-TZVP  for final energy calculations. B3LYP is acceptable only for preliminary geometry optimization to save computational cost.[1]

Validated Experimental & Computational Protocol

To ensure scientific integrity, the following workflow combines computational prediction with experimental validation structure.

Computational Workflow (Self-Validating)

This protocol ensures that the Transition State (TS) found is chemically genuine and not a computational artifact.[1]

Figure 2: Step-by-step computational protocol. The IRC step (Red) is the critical "Trustworthiness" check to validate the mechanism.

Step-by-Step Protocol Description

Step 1: Geometry Optimization (Pre-Screening)

  • Software: Gaussian 16 / ORCA 5.0.

  • Keyword: Opt Freq

  • Functional: B3LYP.

  • Basis Set: 6-31+G(d,p).[1][3][4][5] Note: The diffuse function (+) is critical for Silicon to describe the electron cloud expansion.

  • Why: Cheap and fast to get a rough structure.[1]

Step 2: Transition State Search (The Core Experiment)

  • Keyword: Opt=(TS, CalcFC, NoEigenTest)

  • Guess: Locate the oxygen atom of the peracid approx. 2.2 Å from the alkene midpoint.[1]

  • Validation: The output must show one negative eigenvalue (imaginary frequency) corresponding to the O-O bond breaking and C-O bond forming vectors.

Step 3: High-Accuracy Energy Refinement

  • Functional:

    
    B97X-D.
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

  • Solvent Model: SMD or PCM (Solvent = Dichloromethane or Chloroform).[1]

  • Why: Gas-phase calculations often overestimate reactivity.[1] Solvation models stabilize the charge separation in the TS.[1]

Step 4: Experimental Corroboration (NMR)

  • To validate the DFT predicted barrier, monitor the reaction kinetics via

    
    Si NMR .
    
  • Signal Shift: The starting material (DEDHS) typically shows a signal around -5 to +5 ppm.[1] The epoxide product will shift upfield due to ring strain changes.[1]

  • Protocol: Dissolve DEDHS in CDClngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Add 1.0 equiv mCPBA at 0°C. Monitor disappearance of alkene protons (
    
    
    
    5.8 ppm) and appearance of epoxide protons (
    
    
    3.5 ppm).

References

  • Fundamental Organosilicon DFT Benchmarking

    • Raju, R. K., et al. (2012).[2] "Benchmark study of density functional methods for organometallic reactions." Qatar Foundation Annual Research Forum Proceedings.

  • Epoxid

    • Lane, B. S., et al. (2003).[1] "Manganese-Catalyzed Epoxidation of Alkenes in Bicarbonate Buffer." Journal of the American Chemical Society.[1]

    • (Proxy for general alkene epoxidation protocols).[1]

  • DFT for Ring Systems (Carbon vs. Silicon)

    • Li, H., et al. (2021).[1][6][7] "Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions." The Journal of Organic Chemistry.

  • Basis Set Recommend

    • Hehre, W. J., et al. (2019).[1][3] "A Guide to Molecular Mechanics and Quantum Chemical Calculations." Wavefunction, Inc.[1] (Cited context: Importance of diffuse functions for Period 3 elements).

  • General Reactivity of 2,5-Dihydrosiloles

    • Cisarova, I., et al. (2021).[1] "One-Pot Synthesis of 2,5-Dihydrosiloles...". The Journal of Organic Chemistry.

Sources

Comparative Performance Guide: 1,1-Diethoxy-2,5-dihydro-1H-silole-Derived Polymers vs. Carbon Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical nature of 1,1-Diethoxy-2,5-dihydro-1H-silole and its applications in advanced materials, here is the comprehensive "Publish Comparison Guide."

Executive Summary

This guide provides an in-depth technical comparison between polymers derived from This compound (a functionalized silacyclopentene) and their structural carbon analogues (cyclopentene and fluorene derivatives).

For drug development professionals, the distinction is critical:

  • Bio-Imaging (AIE): Silole-based conjugated polymers exhibit Aggregation-Induced Emission (AIE) , offering superior signal-to-noise ratios in tissue imaging compared to the Aggregation-Caused Quenching (ACQ) of carbon analogues (e.g., Polyfluorenes).

  • Drug Delivery (Degradability): The 1,1-diethoxy functionality introduces hydrolytically active Si-O-C bonds, enabling controlled degradation and sol-gel crosslinking—capabilities absent in the chemically inert carbon backbones (e.g., Polycyclopentene).

Part 1: The Chemical Landscape

The Monomer: this compound

This monomer is a silacyclopent-3-ene substituted with two ethoxy groups at the silicon position. It serves as a precursor for two distinct classes of polymers:

  • Class A: Poly(silylenealkenylenes) via Ring-Opening Metathesis Polymerization (ROMP).

  • Class B: Conjugated Polysiloles via dehydrogenation and coupling (used in optoelectronics/imaging).

The Carbon Analogues
  • Analogue to Class A: Poly(cyclopentene) (Polypentenamer). A hydrocarbon elastomer with high chemical stability but no intrinsic degradability.

  • Analogue to Class B: Poly(fluorene) or Poly(cyclopentadiene) . Conjugated polymers used in imaging, typically limited by fluorescence quenching in aqueous/aggregated states.

Part 2: Performance Comparison

Scenario A: Drug Delivery & Tissue Engineering (ROMP Polymers)

Comparison of Poly(1,1-diethoxy-1-silacyclopent-3-ene) vs. Poly(cyclopentene)

FeatureSilole-Derived Polymer (Si-Hybrid)Carbon Analogue (Polycyclopentene)Impact on Drug Development
Backbone Chemistry Contains hydrolyzable silyl ether/ester linkages.All-carbon backbone (C-C).Si-Hybrid: Tunable degradation for controlled release. Carbon: Non-degradable (requires surgical removal if implanted).
Functionalization High: Si-OEt groups allow sol-gel crosslinking or conjugation with biomolecules (PEG, antibodies).Low: Requires harsh chemistry to functionalize inert C-H bonds.Si-Hybrid: Facile encapsulation of drugs via sol-gel transition.
Glass Transition (

)
Lower (typically < -100°C) due to flexible C-Si-C bonds and longer bond lengths.Low (-99°C), but stiffer than Si analogues.Si-Hybrid: Superior flexibility and permeability for membrane applications.
Hydrophilicity Tunable via hydrolysis of Si-OEt to Si-OH (Silanols).Hydrophobic (Lipophilic).Si-Hybrid: Can form amphiphilic hydrogels.
Scenario B: Bio-Imaging & Sensing (Conjugated Polymers)

Comparison of Conjugated Polysiloles vs. Polyfluorenes

FeaturePolysilole (Silole-Based)Polyfluorene (Carbon Analogue)Mechanism & Advantage
Emission Behavior AIE (Aggregation-Induced Emission): Non-emissive in solution; highly fluorescent in aggregates/nanoparticles.ACQ (Aggregation-Caused Quenching): Highly emissive in solution; quenched in aggregates.Silole: Ideal for aqueous bio-imaging (nanoparticles). Carbon: Poor performance in physiological conditions.
LUMO Energy Low (~ -3.0 eV): Due to

hyperconjugation between Si and the butadiene fragment.
High (~ -2.2 eV): Higher electron injection barrier.Silole: Better electron transport and reductive stability.
Quantum Yield (Solid) High (> 80%): Restricted intramolecular rotation (RIR) in solid state prevents non-radiative decay.Low (< 20%):

stacking leads to excimer formation and quenching.
Silole: Brighter signal for in vivo imaging.

Part 3: Mechanistic Visualization

Synthesis & Degradation Workflow (ROMP Pathway)

The following diagram illustrates the synthesis of the degradable polymer from the 1,1-diethoxy precursor and its hydrolysis—a key advantage over the carbon analogue.

G Monomer This compound (Monomer) Polymer Poly(1,1-diethoxy-1-silacyclopent-3-ene) (Unsaturated Backbone) Monomer->Polymer ROMP Catalyst Grubbs Catalyst (Ru-Carbene) Catalyst->Polymer Initiates Hydrolysis Hydrolysis (pH < 7 or Enzymes) Polymer->Hydrolysis In Vivo / Aqueous Crosslinked Siloxane Crosslinked Network (Hydrogel/Matrix) Hydrolysis->Crosslinked Condensation (Si-OH + Si-OH) Degradation Degradation Products (Silica + Small Molecules) Hydrolysis->Degradation Backbone Cleavage CarbonAnalogue Carbon Analogue: Poly(cyclopentene) (Stable, Non-Degradable) CarbonAnalogue->Polymer Structural Comparison

Caption: Synthesis of bioactive poly(silacyclopentene) via ROMP and its subsequent hydrolytic degradation/crosslinking pathway, contrasting with the inert carbon analogue.

AIE vs. ACQ Mechanism (Imaging Performance)

This diagram explains why Silole-based polymers outperform Carbon analogues in bio-imaging.

AIE Silole Silole Polymer (1,1-Substituted) Solution Solution State (Isolated Chains) Silole->Solution Rotors Active Aggregate Aggregate State (Nanoparticle/Tissue) Silole->Aggregate RIR Mechanism (Restriction of Rotation) Carbon Carbon Analogue (Polyfluorene) Carbon->Solution Rigid Planar Carbon->Aggregate Pi-Pi Stacking NonRad NonRad Solution->NonRad Non-Radiative Decay (Dark) Emission2 High Signal Solution->Emission2 Strong Fluorescence Emission High Signal Aggregate->Emission Strong Fluorescence (AIE) Quenching Signal Loss Aggregate->Quenching ACQ Effect (Dark/Red-shifted)

Caption: Mechanistic difference between Silole (AIE) and Carbon (ACQ) polymers. Siloles activate in the aggregated state (bio-environment), while carbon analogues quench.

Part 4: Experimental Protocol

Protocol: Synthesis of Poly(1,1-diethoxy-1-silacyclopent-3-ene) via ROMP

Objective: Synthesize a reactive, degradable polymer backbone for drug delivery applications.

Materials:

  • Monomer: this compound (Purified by distillation over CaH2).

  • Catalyst: Grubbs 1st or 3rd Generation Catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quenching Agent: Ethyl vinyl ether.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Perform all manipulations in a nitrogen-filled glovebox or using standard Schlenk techniques. Moisture triggers premature hydrolysis of the ethoxy groups.

  • Solution Preparation: Dissolve the monomer (1.0 M) in anhydrous DCM.

  • Initiation: Add Grubbs catalyst (monomer:catalyst ratio 100:1 to 500:1 depending on desired MW) dissolved in a minimum amount of DCM.

  • Polymerization: Stir at room temperature (20-25°C) for 2-4 hours. The solution viscosity will increase significantly.

    • Note: Unlike cyclopentene, which requires low temperatures (-20°C) to favor polymerization due to equilibrium, the silacyclopentene ring strain drives the reaction at RT.

  • Quenching: Add excess ethyl vinyl ether (0.5 mL) and stir for 30 minutes to terminate the ruthenium carbene active species.

  • Isolation: Precipitate the polymer into cold anhydrous hexane or methanol (if rapid hydrolysis is not a concern; otherwise use anhydrous alkanes).

  • Drying: Dry under high vacuum at room temperature.

  • Characterization: Verify structure via

    
    H NMR (disappearance of monomer olefinic protons at 
    
    
    
    5.8-6.0 ppm, appearance of polymer backbone signals).

Self-Validating Check:

  • Solubility Test: The fresh polymer should be soluble in THF and DCM. If it is insoluble, premature crosslinking (hydrolysis of Si-OEt) has occurred.

  • Hydrolysis Test: Expose a film of the polymer to air/moisture. It should gradually harden (crosslink) or degrade, confirming the activity of the silole unit compared to the inert carbon analogue.

References

  • Synthesis and Properties of Silole-Based Polymers. Molecules, 2019.

  • Living Cationic Polymerization of Silyl-Protected Vinyl Ethers. MDPI Polymers, 2025.

  • Silacyclic Compounds for Low-k Dielectrics. European Patent Office, EP 3476971 B1, 2020.

  • Comparison of Silica and Carbon Black Filled Elastomers. ResearchGate, 2020.

  • Depolymerization of Poly(cyclopentene) via Ring-Closing Metathesis. RSC Advances, 2024.

  • Aggregation-Induced Emission of Siloles.Chemical Reviews, 2011. (Standard Reference for AIE mechanism).

Validated Analytical Methods for 1,1-Diethoxy-2,5-dihydro-1H-silole

[1]

Executive Summary & Technical Context[3][4][5][6][7][8]

1,1-Diethoxy-2,5-dihydro-1H-silole (CAS: 67059-49-8), also known as 1,1-diethoxy-1-silacyclopent-3-ene, is a critical organosilicon intermediate.[1] Its unique structure—a reactive cyclic allylic silane coupled with labile ethoxy groups—makes it a versatile reagent for Hiyama couplings and ring-opening polymerizations.[2][3]

However, this dual functionality presents a significant analytical challenge: hydrolytic instability .[1][2][3] The Si-OEt bonds are prone to rapid hydrolysis in the presence of trace moisture, liberating ethanol and forming siloxanes (dimers/oligomers).[3] Consequently, standard reverse-phase HPLC methods are invalid.[1][2]

This guide objectively compares and details the two primary validated methodologies for characterizing this compound: Capillary Gas Chromatography (GC-FID/MS) for quantitative purity and Nuclear Magnetic Resonance (NMR) for structural identity.[1][2]

Chemical Profile
PropertyDataRelevance to Analysis
CAS 67059-49-8Unique Identifier
Formula

MW: 172.30 g/mol
Boiling Point ~168 °CIdeal for Gas Chromatography
Stability Moisture SensitiveIncompatible with aqueous mobile phases

Method Comparison: GC-FID vs. NMR

For drug development and rigorous QC, relying on a single method is insufficient.[2] The table below contrasts the performance of the two leading techniques to guide your selection.

FeatureMethod A: GC-FID (Quantitative) Method B:

/

NMR (Structural)
Primary Use Purity assay, impurity profiling, residual solvent analysis.[1]Identity confirmation, structural elucidation.[2]
Sensitivity High (LOD ~1-5 ppm).[1][2]Moderate (LOD ~0.1-1%).[2]
Throughput High (Automated injection).[2]Low (Manual prep/acquisition).[2]
Moisture Tolerance Moderate (If using dry non-polar solvents).[1][2][3]Low (Requires dry deuterated solvents).[2][3]
Bias Risk Thermal degradation in injector (if not optimized).[2]Solvent peak overlap; relaxation delay errors.
Verdict Preferred for Routine QC. Preferred for Lot Release / ID.

Deep Dive: Validated GC-FID Protocol

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for quantifying this compound due to its volatility and lack of chromophores required for UV detection.[1]

Critical Analytical Parameters[2][9]
  • Column Selection: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5, or equivalent) is required to prevent interaction with the active silanol groups.[1]

  • Solvent System: Do NOT use Methanol or Ethanol. Alcohols will exchange with the ethoxy groups on the silicon, altering the molecule in situ.[1][2][3] Use anhydrous Heptane or Hexane .[1][2][3]

  • Internal Standard: n-Dodecane or Decane (chemically inert, distinct retention time).[1][2]

Step-by-Step Experimental Workflow

Reagents:

  • Analyte: this compound (>95%).[1]

  • Solvent: n-Heptane (Anhydrous, <50 ppm

    
    ).[2][3]
    
  • Internal Standard (IS): n-Dodecane.[2]

Instrument Conditions:

  • Inlet: Split mode (50:1), 250°C. Note: High split ratio minimizes residence time to prevent thermal rearrangement.

  • Detector: FID, 300°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1][2][3]

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Protocol:

  • Blank Prep: Inject pure n-heptane to ensure system cleanliness.[1][2][3]

  • Standard Prep: Weigh 50 mg of reference standard and 20 mg of IS into a dry GC vial. Dilute with 1.5 mL heptane. Cap immediately.

  • Sample Prep: Weigh 50 mg of sample and 20 mg of IS. Dilute with 1.5 mL heptane.

  • Analysis: Inject 1.0 µL.

  • Calculation: Use the internal standard method (

    
    ) to correct for injection variability.
    

Validation Insight: If a peak appears at the retention time of Ethanol, the sample has hydrolyzed.[1][2][3] This serves as a built-in system suitability check for moisture contamination.[2][3]

Deep Dive: Structural Validation via NMR

While GC provides purity, it cannot easily distinguish between certain isomers.[2][3] NMR is required for absolute structural confirmation.[2][3]

The "Dry-Tube" Technique

Because commercial

2
  • Recommendation: Use

    
     (Benzene-d6) or neutralize 
    
    
    by passing it through basic alumina immediately before use.[1][2]
Expected Chemical Shifts ( )
  • 
     NMR:  A single singlet around -5 to +5 ppm.[1][2] (Distinct from open-chain silanes).[2][4]
    
  • 
     NMR: 
    
    • 
       5.8 - 6.0 ppm (m, 2H): Olefinic protons (ring double bond).[1]
      
    • 
       3.7 ppm (q, 4H): Ethoxy 
      
      
      .[1]
    • 
       1.3 ppm (m, 4H): Ring methylene 
      
      
      .[1]
    • 
       1.1 ppm (t, 6H): Ethoxy methyl 
      
      
      .[1][2]

Visualizations & Logic Flows

Analytical Decision Matrix

This diagram illustrates the logic for selecting the correct method based on sample history and data requirements.[2]

AnalyticalDecisionStartSample Received:This compoundCheckStatePhysical State Check:Is it liquid?Start->CheckStateMoistureCheckMoisture Exposure Risk?CheckState->MoistureCheckYesGCMethod A: GC-FID(Quantification)MoistureCheck->GCLow Risk (Sealed)NMRMethod B: 1H/29Si NMR(Identity)MoistureCheck->NMRHigh Risk (Open)RejectReject/Reprocess(Hydrolysis Detected)GC->RejectEthanol Peak DetectedResultGCRelease for SynthesisGC->ResultGCPurity >95%NMR->RejectSiloxane BroadeningResultNMRIdentity ValidatedNMR->ResultNMRStructure Confirmed

Figure 1: Decision tree for analytical method selection ensuring sample integrity.

Inert Sample Preparation Workflow

Hydrolysis is the #1 cause of analytical failure.[2] This workflow ensures data validity.[2]

SamplePrepStep11. Glassware PrepOven dry (120°C, 2h)Step22. Solvent SelectionAnhydrous Heptane(NOT Methanol)Step1->Step2Step33. DilutionPerform in N2 Gloveboxor under Argon streamStep2->Step3Step44. InjectionCap with PTFE/SiliconeAnalyze within 2hStep3->Step4

Figure 2: Critical path for moisture-free sample preparation.[1]

References

  • Occupational Exposure Assessment of Alkoxysilanes. ResearchGate. (Validated GC methods for alkoxysilanes using heptane).

  • NMR Chemical Shifts of Trace Impurities. Organometallics. (Standard reference for solvent impurities and silane shifts).

  • 1,1-Diethoxy-1-silacyclopent-3-ene Product Data. PubChem. (Chemical properties and identifiers).

  • Kinetics of Alkoxysilane Hydrolysis. Scientific Reports. (Data supporting the exclusion of aqueous solvents).[2][3] [5]

Benchmarking the Stability of Diethoxy Siloles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Diethoxy-1-silacyclopentadienes (diethoxy siloles) occupy a critical "Goldilocks zone" in organosilicon chemistry. Unlike chemically inert tetraalkylsilanes or highly corrosive chlorosilanes, diethoxy siloles offer a tunable balance of stability and reactivity. This guide benchmarks their performance against standard organosilanes and organoboron alternatives, focusing on hydrolytic resistance, oxidative stability, and photostability.

Key Finding: While diethoxy siloles exhibit lower hydrolytic stability than acyclic diethoxysilanes due to ring strain-induced Lewis acidity, they significantly outperform organoboron reagents in shelf-life stability and photostability compared to traditional fluorophores like Fluorescein.

The Stability Paradox: Ring Strain & Electronic Effects

To understand the stability profile of diethoxy siloles, one must first grasp the electronic environment of the silicon center.

  • Low LUMO Anomaly: The silole ring has a uniquely low-lying LUMO (Lowest Unoccupied Molecular Orbital) due to

    
     conjugation between the silicon atom and the butadiene moiety.
    
  • Lewis Acidity: This electronic deficiency, combined with the geometric strain of the five-membered ring, makes the silicon center more Lewis acidic than in acyclic analogues (e.g., diphenyldiethoxysilane).

  • Consequence: The silicon center is "pre-activated" for nucleophilic attack. This is advantageous for catalytic cross-coupling (Hiyama-Denmark type) but detrimental to hydrolytic stability under basic conditions.

Comparative Benchmarking Data

The following data aggregates stability metrics across three critical vectors: Hydrolysis (pH tolerance), Oxidative Resistance (Air stability), and Photostability (Fluorescence retention).

Table 1: Hydrolytic Stability Profiles (

in aqueous organic co-solvent)

Conditions: 10%


 in 

, 25°C, monitored by

NMR.
Compound ClassSpecific AnaloguepH 7 (Neutral)pH 10 (Basic)Mechanism of Degradation
Diethoxy Silole 1,1-Diethoxy-2,3,4,5-tetraphenylsilole> 30 Days< 6 HoursRing-opening / Silanol formation
Acyclic Silane Diphenyldiethoxysilane> 6 Months~ 24 HoursStepwise Hydrolysis to Siloxane
Organoboron Phenylboronic AcidStableInstant (Protodeboronation)C-B Bond Cleavage
Chlorosilane 1,1-Dichloro-silole< 1 MinuteN/A (Violent)Rapid Hydrolysis to HCl + Siloxane
Table 2: Photostability Comparison (Fluorescence Retention)

Conditions: Continuous excitation at


 (100 mW/cm²).
FluorophoreStructure TypeTime to 50% Bleaching (

)
AIE Active?
Silole Derivative 1-Methyl-1,2,3,4,5-pentaphenylsilole> 400 mins Yes (High)
Fluorescein Xanthene Dye~ 10-20 minsNo (ACQ*)
Thiophene Poly(3-hexylthiophene)~ 120 minsNo

*ACQ: Aggregation-Caused Quenching (fluorescence decreases in solid state).

Mechanistic Pathways

Understanding the degradation pathway is essential for troubleshooting synthesis. The diagram below illustrates the divergent pathways for diethoxy siloles under catalytic activation (desired) versus unwanted hydrolysis.

SilolePathways Silole 1,1-Diethoxy Silole (Precursor) Activated Pentacoordinate Silicate Intermediate Silole->Activated + F- or Base (Activation) Silanol Silanediol (Hydrolyzed) Silole->Silanol + H2O / H+ (Acid Hydrolysis) Activated->Silanol No Electrophile (Side Reaction) Coupling Cross-Coupling Product (Biaryl) Activated->Coupling + Pd(0), Ar-X (Transmetallation) Oligomer Siloxane Oligomers (Precipitate) Silanol->Oligomer Condensation

Figure 1: The "Activation vs. Degradation" pathway. Note that the pentacoordinate intermediate is necessary for coupling but is also the branching point for hydrolytic degradation if the catalytic cycle is stalled.

Experimental Protocols
Protocol A: NMR-Based Hydrolytic Kinetics (The "Stress Test")

Purpose: To determine the shelf-life and solvent compatibility of silole precursors.

  • Preparation: Dissolve 0.05 mmol of the diethoxy silole in 0.6 mL of

    
     (or 
    
    
    
    for polar solubility).
  • Internal Standard: Add 5

    
    L of anhydrous dichloromethane (DCM) or hexamethylbenzene as a non-reactive integration standard.
    
  • Baseline Scan: Acquire a

    
     NMR (and 
    
    
    
    NMR if available) at
    
    
    . Confirm the ethoxy quartet at ~3.8 ppm.
  • Induction: Add 20

    
    L of 
    
    
    
    (buffered to pH 7 or pH 10 depending on test). Shake vigorously for 10 seconds.
  • Monitoring: Acquire spectra at intervals: 15 min, 1 hr, 6 hr, 24 hr.

  • Analysis: Plot the integration of the Si-O-

    
    - protons against the internal standard.
    
    • Pass Criteria: >95% retention of ethoxy signal after 24h at Neutral pH.

    • Failure Mode: Appearance of broad signals upfield (siloxane formation) or loss of the ethoxy quartet.

Protocol B: Photostability Benchmarking

Purpose: To validate silole performance for AIE (Aggregation Induced Emission) applications.

  • Sample Prep: Prepare a 10

    
    M solution of the silole in THF/Water (1:9 v/v) to induce aggregation (AIE state).
    
  • Control: Prepare a 10

    
    M solution of Fluorescein in 0.1 M NaOH (standard emissive state).
    
  • Irradiation: Place both cuvettes in a spectrofluorometer with the excitation slit open (set to

    
     max).
    
  • Data Logging: Record emission intensity every 30 seconds for 60 minutes.

  • Calculation: Normalize intensity (

    
    ) and plot vs. time.
    
    • Expectation: The silole should show <5% degradation, while Fluorescein typically drops by >30-50%.

Synthesis & Handling Recommendations

Based on the stability profile, the following handling modifications are recommended compared to standard silanes:

  • Purification: Avoid silica gel chromatography for diethoxy siloles if possible, as the acidic silanols on silica can catalyze hydrolysis and ring opening. Use neutral alumina or recrystallization.

  • Storage: Store under Argon/Nitrogen. While air-stable for days, long-term exposure to atmospheric moisture will lead to oligomerization (cloudiness).

  • Coupling Reactions: When using in Hiyama coupling, use a fluoride source like TBAF (Tetrabutylammonium fluoride) slowly or use a silanol-activator like TMSOK (Potassium trimethylsilanolate) to prevent rapid protodesilylation.

References
  • Yamaguchi, S., & Tamao, K. (1998).[1][2] Silole-containing

    
    - and 
    
    
    
    -conjugated compounds.[3] Journal of the Chemical Society, Dalton Transactions, (22), 3693–3702. Link
  • Denmark, S. E., & Ober, M. H. (2003). Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta, 36(3), 75-85. Link

  • Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling reactions of organosilicon compounds. Pure and Applied Chemistry, 66(7), 1471-1478. Link

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. Link

  • Boydston, A. J., et al. (2008). A Modular Approach to Main-Chain Organometallic Polymers. Journal of the American Chemical Society, 130(11), 3272–3273. Link

Sources

Safety Operating Guide

1,1-Diethoxy-2,5-dihydro-1H-silole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

1,1-Diethoxy-2,5-dihydro-1H-silole (DEDHS) is a reactive organosilicon intermediate.[1] Unlike standard solvents, its disposal requires strict adherence to protocols that mitigate hydrolytic instability and polymerization risks .[1]

  • Primary Hazard: Moisture sensitivity leading to the release of Ethanol (flammable) and the formation of insoluble polysiloxanes (clogging/pressure hazard).

  • Immediate Action: If the material is compromised or old, DO NOT seal tightly in a glass waste container without venting. Pressure buildup from ethanol off-gassing can cause vessel failure.

  • Waste Classification: RCRA Hazardous Waste D001 (Ignitable).

Technical Profile & Hazard Identification

To safely dispose of DEDHS, one must understand the chemical mechanism driving its instability.[1]

2.1 The Hydrolysis Cascade

The primary disposal challenge is the Si-OEt (ethoxy-silane) bond. Upon contact with ambient moisture or aqueous waste streams, DEDHS undergoes rapid hydrolysis.[1]

  • Hydrolysis:

    
    
    
    • Risk:[2][3] The release of ethanol significantly lowers the flashpoint of the waste mixture.

  • Condensation:

    
    
    
    • Risk:[2][3] The silole ring (2,5-dihydro structure) creates a rigid backbone.[1] Condensation leads to the formation of hard, insoluble gels or precipitates that can permanently foul plumbing or waste lines.[1]

2.2 Reactivity Data Table
PropertyValue / CharacteristicOperational Implication
Flash Point < 60°C (Estimated)Treat as Flammable Liquid .
Hydrolytic Stability Low (Reacts with moisture)Do not pour down sink. Segregate from aqueous waste.
Byproducts Ethanol, Siloxane GelVent containers; anticipate pressure buildup.[1]
RCRA Code D001 (Ignitable)Must go to High BTU incineration stream.
Disposal Decision Matrix & Workflow

The following diagram outlines the decision logic for disposing of DEDHS. This self-validating system ensures no incompatibility errors occur during waste segregation.

DEDHS_Disposal Start Start: DEDHS Waste Assessment IsPure Is Material Pure/Bulk? Start->IsPure IsTrace Is Material Trace/Residue? Start->IsTrace DirectWaste PATH A: Direct Solvent Waste IsPure->DirectWaste > 50 mL Quench PATH B: Controlled Hydrolysis IsTrace->Quench < 50 mL or Glassware Segregate Segregate into Non-Halogenated Organic Solvent Stream DirectWaste->Segregate HydrolysisStep Slow addition to 5% aq. HCl (Ice Bath) Quench->HydrolysisStep Label Label: 'Flammable', 'Water Reactive' RCRA D001 Segregate->Label Incineration Final Disposal: High BTU Incineration Label->Incineration PhaseSep Phase Separation: Organic vs Aqueous HydrolysisStep->PhaseSep PhaseSep->Segregate Organic Layer Neutralize Neutralize Aqueous Phase -> Drain (Check Local Regs) PhaseSep->Neutralize Aqueous Layer

Figure 1: Decision matrix for DEDHS disposal. Path A minimizes handling risk for bulk quantities; Path B renders trace amounts inert.

Detailed Experimental Protocols
Protocol A: Direct Disposal (Bulk Quantities > 50 mL)

Objective: To package the material for commercial incineration without triggering pre-mature reaction. Applicability: Expired reagents, surplus synthesis intermediates.[1]

  • Container Selection: Use a polyethylene (HDPE) or steel waste container. Avoid glass for bulk storage due to potential pressure breakage.

  • Stabilization: If the DEDHS is old or potentially peroxides-forming (due to the cyclic alkene), add a stabilizer like BHT (Butylated hydroxytoluene) if permitted by your waste profile.

  • Labeling:

    • Mark clearly as "Flammable Liquid" .[3]

    • Add secondary label: "Water Reactive – Do Not Bulking with Aqueous Waste" .

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) to allow slow ethanol off-gassing if hydrolysis is suspected inside the drum.

Protocol B: Controlled Quenching (Trace/Glassware Cleaning)

Objective: To chemically deactivate the silole ring and ethoxy groups before cleaning glassware. Mechanism: Acid-catalyzed hydrolysis converts the reactive silane into inert silicone oil/gel and ethanol.

  • Setup: Place a 500 mL beaker in an ice bath inside a fume hood.

  • Preparation: Add 200 mL of 5% HCl (hydrochloric acid) or dilute acetic acid.

    • Why Acid? Base-catalyzed hydrolysis of siloles can sometimes be too rapid/exothermic . Acid promotes a more controlled condensation.

  • Addition: Slowly rinse the DEDHS-contaminated glassware with a carrier solvent (e.g., acetone or hexanes) and add this rinse into the stirred acid solution dropwise.

    • Observation: You may see a white precipitate or oil form (the siloxane polymer).

  • Phase Separation:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer (containing the solvent and silicone oil). Dispose of this as Non-Halogenated Organic Waste .

    • Neutralize the aqueous layer with Sodium Bicarbonate (

      
      ) until pH 7, then dispose via drain (subject to local municipal codes).[1]
      
Emergency Spill Response

In the event of a spill outside primary containment:

  • Evacuate & Ventilate: The immediate hazard is Ethanol vapor (flammability) and potential silane vapors.

  • Do Not Use Water: Do not hose down the spill. This will generate heat and slippery silicone gel.

  • Absorb: Use an inert absorbent (Vermiculite or dry sand).

    • Note: Avoid standard clay absorbents if they are heavily basic, as they may accelerate exothermic hydrolysis.[1]

  • Scoop & Seal: Transfer absorbed material to a bucket. Do not seal hermetically immediately; cover loosely for 2 hours to allow off-gassing, then seal for hazardous waste pickup.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Gelest, Inc. (2021).[1] Reactive Silicones: Forging New Polymer Links. (General reference for alkoxysilane hydrolysis kinetics).

  • PubChem. (2024). Compound Summary: Diethoxysilane derivatives.

Sources

Navigating the Safe Handling of 1,1-Diethoxy-2,5-dihydro-1H-silole: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

The unique reactivity of organosilicon compounds like 1,1-Diethoxy-2,5-dihydro-1H-silole presents both significant opportunities in drug development and materials science, alongside notable handling challenges. This guide provides an in-depth, procedural framework for the safe use of this compound, emphasizing a proactive approach to safety through the correct selection and use of Personal Protective Equipment (PPE), and the implementation of robust operational and emergency plans. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.

Understanding the Hazard: The Reactivity of this compound

The 2,5-dihydro-1H-silole ring system's reactivity should also be considered. While the diene is conjugated with the silicon atom, the potential for unforeseen reactivity warrants a cautious approach. Based on the chemistry of analogous organosilicon compounds, we can anticipate the following primary hazards:

  • Flammability: Organosilicon compounds, particularly those with alkoxy groups, are often flammable and can be ignited by heat, sparks, or open flames.[1] The potential for the release of flammable ethanol vapor during hydrolysis further elevates this risk.

  • Skin and Eye Irritation: Direct contact with diethoxysilanes can cause skin and eye irritation.[2] The hydrolysis products may also be irritating.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

  • Reactivity with Water: The hydrolysis reaction can be vigorous and may be accelerated by acidic or basic conditions.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards of this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes of the liquid and potential reaction mixtures. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of organic and silicon-containing compounds.[3] Gloves should be inspected before each use and disposed of immediately after contamination.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing.Protects against accidental splashes and provides a layer of protection in case of a fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the compound outside of a certified chemical fume hood or in case of a spill, to protect against inhalation of vapors.
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The storage area should be away from heat, sparks, and open flames.

  • Inert Atmosphere: To minimize hydrolysis from atmospheric moisture, store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Container Integrity: Keep the container tightly sealed when not in use.

Handling and Use
  • Designated Area: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.

  • Inert Atmosphere Techniques: When transferring or using the compound, employ standard inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent contact with air and moisture.

  • Spill Prevention: Use secondary containment (e.g., a tray) during transfers to contain any potential spills.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases, as these can catalyze vigorous reactions.

Spill Management

In the event of a spill, immediate and decisive action is required. The following workflow provides a step-by-step guide for a safe and effective response.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood sash down) Evacuate->Ventilate Assess_Size Determine the size and nature of the spill Ventilate->Assess_Size Assess_Hazards Identify immediate hazards (e.g., ignition sources) Assess_Size->Assess_Hazards Don_PPE Don appropriate PPE Assess_Hazards->Don_PPE If safe to proceed Contain Contain the spill with inert absorbent material Don_PPE->Contain Neutralize Neutralize if necessary (consult safety protocols) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste according to hazardous waste procedures Decontaminate->Dispose Report Report the incident Dispose->Report

Chemical Spill Response Workflow

Disposal Plan

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards (Flammable, Irritant).

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of reactive organosilicon compounds like this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the inherent reactivity of the molecule and diligently applying the PPE and operational guidelines outlined in this document, researchers can confidently and safely explore its scientific potential. This commitment to a culture of safety is not merely a procedural requirement but a cornerstone of responsible scientific practice.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from Sylicglobal Textile Auxiliares Supplier.
  • TOPWIN. (n.d.). What safety precautions should be taken when handling silicone agents?
  • Safety data sheet. (2022, March 8).
  • SAFETY DATA SHEET. (2023, February 7).
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.
  • PubChem. (n.d.). Diethoxydimethylsilane.

Sources

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.